Dexamethasone sodium sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
466-11-5 |
|---|---|
Molecular Formula |
C22H28FNaO8S |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
InChI |
InChI=1S/C22H29FO8S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1 |
InChI Key |
DVVRRDZBTZGGCT-WKSAPEMMSA-M |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)[O-])O)C)O)F)C.[Na+] |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)[O-])O)C)O)F)C.[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)[O-])O)C)O)F)C.[Na+] |
Other CAS No. |
466-11-5 |
Synonyms |
dexamethasone 21-sulfate sodium dexamethasone sodium sulfate dexamethasone sulfate ester dexamethasone sulfate ester, monosodium salt, (11beta,16alpha)-isome |
Origin of Product |
United States |
Ii. Molecular and Cellular Mechanisms of Action of Dexamethasone
Glucocorticoid Receptor (GR) Binding and Translocation Dynamics
The binding of dexamethasone (B1670325) to the GR and the subsequent translocation of the receptor-ligand complex into the nucleus are critical first steps in its mechanism of action.
In its inactive state, the glucocorticoid receptor resides primarily in the cytoplasm, where it is part of a large multi-protein complex that includes heat shock proteins (HSP90, HSP70) and other chaperones. ahajournals.org This complex maintains the receptor in a conformation that is capable of binding to a ligand but prevents it from entering the nucleus.
Dexamethasone, being a lipophilic molecule, can readily diffuse across the cell membrane and bind to the GR in the cytoplasm. pharmgkb.org This binding induces a conformational change in the receptor, causing the dissociation of the associated chaperone proteins. ahajournals.org This "activated" GR-ligand complex is now primed for its journey to the nucleus.
The activated dexamethasone-GR complex translocates into the nucleus through a process that involves a molecular transport machinery. researchgate.net Once inside the nucleus, the complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. pharmgkb.orgfrontiersin.org This binding can either enhance or suppress the transcription of these genes, depending on the specific gene and cellular context. The ability of dexamethasone to induce the nuclear translocation of the GR is a key aspect of its function. thermofisher.comahajournals.orgresearchgate.net
Genomic and Non-Genomic Action Pathways
Dexamethasone exerts its effects through two main pathways: a well-characterized genomic pathway that involves changes in gene expression, and a more rapid non-genomic pathway that is independent of gene transcription. nih.govmdpi.com
The genomic actions of dexamethasone are responsible for many of its long-term anti-inflammatory and immunosuppressive effects. nih.gov These actions are mediated by the direct or indirect regulation of gene transcription by the activated GR.
One of the key anti-inflammatory mechanisms of dexamethasone is the upregulation of genes that encode for anti-inflammatory proteins. esmed.org A prominent example is Annexin A1 (also known as lipocortin-1). nih.gov Dexamethasone treatment has been shown to increase the expression of Annexin A1 in various cell types. tjpr.orgmdpi.com Annexin A1 plays a crucial role in the resolution of inflammation by inhibiting the activity of phospholipase A2, an enzyme involved in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. esmed.org Furthermore, dexamethasone can induce the translocation of Annexin A1 to the cell surface and its subsequent secretion, which helps in controlling the attachment of leukocytes to endothelial cells. mdpi.comfrontiersin.org
Table 1: Effect of Dexamethasone on Annexin A1 Expression
| Cell Type | Effect of Dexamethasone | Reference |
|---|---|---|
| U937 cells (human monocytic cell line) | Increased ANXA1 mRNA and protein expression. | tjpr.org |
| CCRF-CEM cells (human T-cell line) | Decreased intracellular ANXA1 protein, increased extracellular ANXA1 protein. | tjpr.org |
| A549 cells (human lung epithelial cell line) | Upregulation of ANXA1 expression and translocation to the cell surface. | mdpi.comfrontiersin.org |
| Murine macrophage RAW264.7 cells | Upregulation of Annexin A1 expression. | tandfonline.com |
A major component of dexamethasone's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory genes. nih.gov This is often achieved through a mechanism called transrepression, where the activated GR interferes with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammatory gene expression. tandfonline.comnih.gov
Dexamethasone has been shown to inhibit the production of several key pro-inflammatory cytokines, including:
Tumor Necrosis Factor-alpha (TNF-α): Dexamethasone can suppress the secretion of TNF-α from activated macrophages. researchgate.net
Interleukin-1beta (IL-1β): The expression of IL-1β mRNA is inhibited by dexamethasone. nih.gov
Interleukin-6 (IL-6): Dexamethasone significantly decreases the mRNA expression levels of IL-6. tandfonline.comresearchgate.net
In addition to cytokines, dexamethasone also downregulates the expression of enzymes involved in the inflammatory process:
Cyclooxygenase-2 (COX-2): Dexamethasone inhibits the expression of COX-2, an enzyme responsible for the production of prostaglandins. esmed.orgnih.govnih.gov
Inducible Nitric Oxide Synthase (iNOS): The expression of iNOS, which produces the pro-inflammatory mediator nitric oxide, is also inhibited by dexamethasone. esmed.org
Table 2: Pro-Inflammatory Genes Downregulated by Dexamethasone
| Gene | Effect of Dexamethasone | Cell/Animal Model | Reference |
|---|---|---|---|
| TNF-α | Suppressed secretion | RAW cells and bone marrow-derived macrophages (BMDMs) | researchgate.net |
| IL-1β | Inhibited mRNA expression | Human lung epithelial A549 cells | nih.gov |
| IL-6 | Decreased mRNA expression | Murine macrophage RAW264.7 cells, LPS-induced mice | tandfonline.comresearchgate.net |
| COX-2 | Inhibited mRNA expression | Human lung epithelial A549 cells, LPS-induced mice | nih.govresearchgate.net |
| iNOS | Inhibited expression | Not specified in detail | esmed.org |
Interaction with Transcription Factors (e.g., NF-κB, AP-1)
Dexamethasone exerts significant anti-inflammatory effects by modulating the activity of key transcription factors, primarily nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). pnas.org The activated glucocorticoid receptor (GR) can interact with these transcription factors, leading to a downregulation of proinflammatory gene expression. pnas.orgoup.com
Research in human cytotrophoblasts has shown that treatment with dexamethasone markedly reduces the binding of nuclear extracts to the NF-κB response element. oup.com This inhibition of NF-κB nuclear binding occurs without altering the production of NF-κB proteins or its inhibitor, IκBα, suggesting a mechanism involving direct protein-protein interactions between the glucocorticoid receptor and NF-κB. oup.com Similarly, dexamethasone treatment also leads to a reduction in binding to the AP-1 response element, although to a lesser extent than its effect on NF-κB. oup.com
In human glomerular endothelial cells, dexamethasone has been shown to repress tumor necrosis factor-alpha (TNF-α) induced production of monocyte chemoattractant protein-1 (MCP-1) by suppressing the DNA-binding activity of AP-1. nih.gov This occurs without affecting the DNA-binding activity of NF-κB, the degradation of its cytosolic inhibitor IκBα, or the nuclear translocation of the p65 subunit of NF-κB. nih.gov This indicates that in this cell type, the anti-inflammatory action of dexamethasone is mediated through the suppression of AP-1 activity. nih.gov
Furthermore, studies in various cell lines have demonstrated that the inhibitory effects of dexamethasone on both NF-κB and AP-1 can be attenuated by inhibitors of heat shock protein 90 (Hsp90), which is known to regulate the function of the glucocorticoid receptor. researchgate.net This highlights the crucial role of a functional glucocorticoid receptor in mediating the repressive effects of dexamethasone on these proinflammatory transcription factors. researchgate.net
| Cell Type | Transcription Factor | Effect of Dexamethasone | Reference |
| Human Cytotrophoblasts | NF-κB | Markedly reduced nuclear binding | oup.com |
| Human Cytotrophoblasts | AP-1 | Reduced nuclear binding | oup.com |
| Human Glomerular Endothelial Cells | AP-1 | Decreased DNA-binding activity | nih.gov |
| Human Glomerular Endothelial Cells | NF-κB | No effect on DNA-binding activity | nih.gov |
Influence on Cellular Signaling Cascades (e.g., TRAF6/TAK-1/JNK pathway)
Dexamethasone sodium phosphate (B84403) has been shown to modulate inflammatory responses by interfering with key signaling cascades, including the TRAF6/TAK-1/JNK pathway. nih.gov In a study using lipopolysaccharide (LPS)-activated BV-2 microglial cells, dexamethasone sodium phosphate significantly suppressed the degradation of IRAK-1 and IRAK-4, which are upstream of TRAF6. nih.gov This, in turn, blocked the activation of TNF receptor-associated factor 6 (TRAF6), transforming growth factor-β-activated kinase 1 (TAK1), and c-Jun N-terminal kinase (JNK). nih.gov
The inhibition of this pathway is a key mechanism behind the anti-neuroinflammatory effects of dexamethasone sodium phosphate. nih.gov By blocking the TRAF6/TAK-1/JNK signaling pathway, dexamethasone sodium phosphate inhibits the secretion of pro-inflammatory mediators and reduces microglial cell migration. nih.gov
Research in macrophages has further elucidated the nuanced effects of dexamethasone on TAK1 activation depending on the specific Toll-like receptor (TLR) that is stimulated. nih.gov For instance, while dexamethasone has no effect on LPS-induced TAK1 phosphorylation (which involves TLR4), it significantly attenuates TAK1 phosphorylation in response to TLR3 and TLR9 ligands. nih.gov This differential regulation of TAK1 activity by dexamethasone highlights the complexity of its influence on cellular signaling cascades. nih.gov
Epigenetic Modulation by Dexamethasone Sodium Phosphate
Recent studies have revealed that dexamethasone sodium phosphate can induce epigenetic alterations, providing another layer of understanding of its mechanism of action. nih.govnih.gov These changes primarily involve DNA methylation and hydroxymethylation. nih.govnih.gov
Conversely, the same study observed an increase in global DNA hydroxymethylation (the level of 5-hydroxymethylcytosine (B124674) or 5hmC). nih.gov A 1 mg/ml dexamethasone exposure induced a 41% increase in DNA hydroxymethylation, which rose to a 2.1-fold increase with 2 mg/ml of dexamethasone. nih.gov These findings indicate that dexamethasone can shift the epigenetic landscape of cells. nih.govnih.gov
The observed alterations in DNA methylation and hydroxymethylation are linked to dexamethasone's influence on the enzymes that regulate these epigenetic marks: DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) enzymes. nih.govnih.gov DNMTs are responsible for adding methyl groups to DNA, while TET enzymes oxidize 5mC to 5hmC, initiating the process of demethylation. researchgate.netfrontiersin.org
In ARPE-19 cells treated with dexamethasone, the mRNA expression levels of DNMT1 and DNMT3B were significantly elevated, whereas the expression of DNMT3A was reduced. nih.govresearchgate.net Concurrently, the expression of TET1 and TET3 was significantly upregulated. nih.govresearchgate.net Interestingly, despite the increased expression of some DNMTs, global hypomethylation was observed. This is because dexamethasone was also found to directly inhibit the enzymatic activity of DNMTs, particularly DNMT1. nih.gov
| Gene | Effect of Dexamethasone Exposure | Reference |
| DNMT1 | Significantly elevated at 2 mg/ml | nih.govresearchgate.net |
| DNMT3A | Significantly reduced | nih.govresearchgate.net |
| DNMT3B | Significantly elevated at 1 mg/ml | nih.govresearchgate.net |
| TET1 | Significantly upregulated at 2 mg/ml | nih.govresearchgate.net |
| TET2 | Mildly upregulated | nih.gov |
| TET3 | Significantly upregulated at 2 mg/ml | nih.govresearchgate.net |
Immunomodulatory Effects at the Cellular Level
Dexamethasone exerts profound immunomodulatory effects by acting on various leukocyte populations. wjgnet.com These effects are mediated through both genomic and non-genomic mechanisms, leading to the suppression of inflammatory responses. wjgnet.com
Dexamethasone is a potent inhibitor of leukocyte migration and proliferation. wjgnet.comfrontiersin.org In inflammatory settings, dexamethasone treatment has been shown to reduce leukocyte rolling, adhesion, and emigration from blood vessels. frontiersin.org It can also inhibit the adhesion of lymphocytes to endothelial cells and prevent the intercellular aggregation of activated lymphocytes. wjgnet.com
The suppressive effect on proliferation is observed across different leukocyte types. Dexamethasone can inhibit the proliferation of activated lymphocytes and suppress the development and maturation of mast cells. aai.org It has been shown to induce apoptosis in various B cell developmental subgroups and in macrophages. wjgnet.com In rat splenic leukocytes, dexamethasone suppressed concanavalin (B7782731) A-induced cell proliferation in a concentration-dependent manner. koreascience.kr This anti-proliferative effect is, at least in part, mediated by the induction of lipocortin 1. koreascience.kr Furthermore, dexamethasone can inhibit the proliferation of T cells by promoting the expression of programmed cell death 1 (PD-1). wjgnet.com
Modulation of Cytokine and Chemokine Secretion
Dexamethasone is a potent modulator of cytokine and chemokine secretion, playing a crucial role in regulating inflammatory responses. Its primary mechanism involves the suppression of pro-inflammatory mediators and, in some contexts, the enhancement of anti-inflammatory ones.
Dexamethasone has been shown to inhibit the production of a wide array of pro-inflammatory cytokines. nih.gov In human whole blood cell cultures, dexamethasone significantly inhibits the secretion of monokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) when stimulated by lipopolysaccharide (LPS). scispace.com Similarly, the secretion of lymphokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) following stimulation is also markedly reduced. scispace.com Studies on human pulmonary epithelial cells have demonstrated that pretreatment with dexamethasone significantly inhibits the LPS-induced messenger RNA (mRNA) expression of pro-inflammatory cytokines including IL-1β, IL-2, IL-6, IL-8, and TNF-α. nih.gov This inhibitory effect extends to chemokines as well. For instance, dexamethasone causes a dose-dependent inhibition of IL-1 induced IL-8 and Monocyte Chemoattractant Protein-1 (MCP-1) secretion and mRNA expression in human orbital fibroblasts. nih.gov In the context of severe COVID-19, dexamethasone treatment has been observed to attenuate circulating concentrations of pro-inflammatory cytokines and chemokines such as TNF, IL-6, C-X-C motif chemokine ligand 8 (CXCL8), and C-X-C motif chemokine ligand 10 (CXCL10). frontiersin.orgfrontiersin.org
The modulation of cytokine secretion by dexamethasone can also be influenced by the cellular environment. For example, in peripheral blood mononuclear cells (PBMCs) from COVID-19 patients stimulated with various pathogens, dexamethasone efficiently inhibited most cytokine responses. frontiersin.org However, the inhibitory effect of dexamethasone on LPS-induced IL-6 and TNF-α release was found to be significantly decreased following strenuous exercise. nih.gov
Interestingly, the effect of dexamethasone on anti-inflammatory cytokines is more complex. While it generally suppresses pro-inflammatory cytokines, its impact on anti-inflammatory cytokines like Interleukin-10 (IL-10) can vary. In some studies, dexamethasone was found to inhibit IL-10 secretion scispace.comnih.gov, while another study reported an exaggerated IL-10 response. oup.com This suggests that the effect of dexamethasone on cytokine profiles is nuanced and may depend on the specific inflammatory context and cell type involved.
Table 1: Effect of Dexamethasone on Cytokine and Chemokine Secretion
| Cytokine/Chemokine | Effect of Dexamethasone | Cell/System Studied | Stimulus | Citation |
|---|---|---|---|---|
| IL-1β | Inhibition | Human whole blood cells, Human pulmonary epithelial cells | LPS, PMA/LPS | scispace.comnih.gov |
| IL-2 | Inhibition | Human whole blood cells, Human pulmonary epithelial cells | PHA, PMA/LPS | scispace.comnih.gov |
| IL-6 | Inhibition | Human whole blood cells, Human pulmonary epithelial cells, COVID-19 patients | LPS, PMA/LPS, SARS-CoV-2 | scispace.comnih.govfrontiersin.orgfrontiersin.org |
| IL-8 (CXCL8) | Inhibition | Human whole blood cells, Human orbital fibroblasts, COVID-19 patients | LPS, rIL-1β, SARS-CoV-2 | scispace.comnih.govfrontiersin.orgfrontiersin.org |
| TNF-α | Inhibition | Human whole blood cells, Human pulmonary epithelial cells, COVID-19 patients | LPS, PMA/LPS, SARS-CoV-2 | scispace.comnih.govfrontiersin.orgfrontiersin.org |
| IFN-γ | Inhibition | Human whole blood cells | PHA | scispace.com |
| MCP-1 (CCL2) | Inhibition | Human orbital fibroblasts, COVID-19 patients | rIL-1β, SARS-CoV-2 | nih.govfrontiersin.orgfrontiersin.org |
| CXCL10 | Inhibition | COVID-19 patients | SARS-CoV-2 | frontiersin.orgfrontiersin.org |
| IL-10 | Variable (Inhibition or Exaggerated Response) | Human whole blood cells, Cardiac surgery patients | LPS, Cardiopulmonary bypass | scispace.comnih.govoup.com |
Impact on Macrophage Activity
Dexamethasone significantly influences macrophage activity, affecting their polarization, phagocytic capacity, and survival. These effects are central to its anti-inflammatory and immunomodulatory properties.
One of the key impacts of dexamethasone on macrophages is the modulation of their polarization state. Macrophages can exist on a spectrum from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. Dexamethasone has been shown to promote a shift from the M1 to the M2-like phenotype. mdpi.com This is characterized by the upregulation of M2 markers like CD163 and the downregulation of M1 markers such as CD40 and CD86. mdpi.com In human monocytic cell lines, dexamethasone treatment induces M2 polarization, leading to the production of anti-inflammatory cytokines like IL-10 and Transforming Growth Factor-beta (TGF-β), while suppressing pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov This polarization towards an M2 phenotype is a critical mechanism by which dexamethasone helps resolve inflammation and promote tissue repair. frontiersin.org
Dexamethasone also enhances the phagocytic activity of macrophages. frontiersin.org Studies have demonstrated that dexamethasone increases the ability of monocytes and macrophages to engulf various particles, including zymosan, heat-killed yeast, and apoptotic neutrophils. frontiersin.org This effect is dependent on the glucocorticoid receptor (GR), as it can be blocked by GR antagonists. frontiersin.org
Furthermore, dexamethasone has been shown to have anti-apoptotic effects on macrophages. Macrophages treated with dexamethasone are more resistant to apoptosis induced by stimuli like LPS. frontiersin.org However, other studies have reported that dexamethasone can also induce apoptosis in macrophages, suggesting a more complex, context-dependent role in regulating macrophage lifespan. nih.gov
The molecular mechanisms underlying these effects are multifaceted. Dexamethasone, through the GR, can regulate the expression of a vast number of genes in macrophages. frontiersin.org For example, it can induce the expression of Glucocorticoid-Induced Leucine Zipper (GILZ), which in turn suppresses the activity of the pro-inflammatory transcription factor NF-κB. frontiersin.org Additionally, dexamethasone has been found to inhibit the activation of p38 MAPK signaling, which is crucial for the production of TNF-α. oncotarget.com
Table 2: Impact of Dexamethasone on Macrophage Activity
| Macrophage Activity | Effect of Dexamethasone | Key Molecular Mediators/Markers | Citation |
|---|---|---|---|
| Polarization | Promotes shift from M1 to M2 phenotype | Upregulation of CD163, IL-10, TGF-β; Downregulation of CD40, CD86, IL-1β, TNF-α, IL-6 | mdpi.comnih.gov |
| Phagocytosis | Increased | Glucocorticoid Receptor (GR) dependent | frontiersin.org |
| Survival | Variable (Anti-apoptotic or Pro-apoptotic) | Resistance to LPS-induced apoptosis; Induction of apoptosis in some contexts | frontiersin.orgnih.gov |
| Gene Expression | Modulation of thousands of genes | Induction of GILZ; Inhibition of NF-κB and p38 MAPK signaling | frontiersin.orgoncotarget.com |
Pharmacokinetic Characterization in Animal Models
The pharmacokinetic properties of dexamethasone sodium phosphate and its active form, dexamethasone, have been investigated in multiple species to elucidate the processes that govern its concentration-time profile in the body.
Dexamethasone sodium phosphate is designed for enhanced aqueous solubility, facilitating parenteral administration. Following administration, it undergoes rapid hydrolysis by phosphatases present in blood and tissues to release the active moiety, dexamethasone. fao.org This conversion is a critical step for its pharmacological activity.
In rats, studies have shown that dexamethasone sodium phosphate is efficiently converted to free dexamethasone. When delivered into the cerebrospinal fluid as a bolus, virtually all of the prodrug is converted to dexamethasone within 40 minutes. nih.gov Similarly, in cattle, dexamethasone phosphate is quickly hydrolyzed, with the plasma half-life of dexamethasone being approximately 5.16 hours after injection of the phosphate ester. uliege.be The rapid and extensive conversion of the prodrug to the active form is a consistent finding across various animal models, ensuring the bioavailability of dexamethasone to exert its therapeutic effects. fao.orgnih.gov In pigs, intramuscular administration of dexamethasone sodium phosphate resulted in rapid absorption of the active dexamethasone, reaching a maximum plasma concentration in approximately 0.35 hours. researchgate.net
Following its conversion from the prodrug, dexamethasone distributes to various tissues and fluids throughout the body. The extent of distribution is often quantified by the tissue-to-plasma partition coefficient (Kp), which reflects the relative concentration of the drug in a specific tissue compared to the plasma at steady state.
In rats, dexamethasone exhibits extensive partitioning into the liver (Kp = 6.76) and above-average partitioning into the kidney (Kp = 1.51). nih.gov The Kp values for most other tissues in rats are around 1, indicating a distribution similar to that of plasma. nih.gov However, distribution into adipose tissue is surprisingly low (Kp = 0.15), despite the moderate lipophilicity of dexamethasone. nih.gov Studies in rats have also shown that dexamethasone distribution into the brain is limited, which is attributed to P-glycoprotein-mediated efflux at the blood-brain barrier. nih.gov
Ocular distribution has been a focus of preclinical studies, particularly for localized treatment of inflammatory eye conditions. In rabbits and monkeys, following administration of a dexamethasone implant, higher concentrations of the drug were found in the posterior segment of the eye. fda.gov In guinea pigs, direct application of dexamethasone to the round window membrane of the ear resulted in its entry into the perilymph, the fluid of the inner ear. nih.gov
| Tissue | Kp Value (Bolus) | Kp Value (Infusion) |
|---|---|---|
| Liver | 5.5 ± 0.3 | 4.8 ± 0.5 |
| Kidney | - | 1.51 |
| Lung | 0.53 ± 0.02 | 0.43 ± 0.05 |
| Muscle | 0.50 ± 0.03 | 0.49 ± 0.04 |
| Adipose | - | 0.15 |
The primary route of elimination for dexamethasone is through hepatic metabolism, predominantly mediated by the cytochrome P450 3A (CYP3A) family of enzymes in rodents. nih.gov This metabolic process leads to the formation of various metabolites, which are generally inactive and more water-soluble, facilitating their excretion.
In vivo studies in cattle have identified two major phase I metabolites: one resulting from the reduction of the 3-carbonyl group in ring A (reduced dexamethasone) and another from the hydroxylation of the same ring (6-OH-dexamethasone). researchgate.net In rats, 6β-hydroxydexamethasone is a principal urinary metabolite. nih.gov Another metabolic pathway observed in rat kidney and rectal tissue is the reversible conversion of dexamethasone to its inactive 11-keto metabolite, 11-keto-dexamethasone. nih.gov The activity of CYP3A enzymes responsible for dexamethasone metabolism can vary between species and even between sexes within the same species. For instance, female rats have been shown to have very little hepatic CYP3A activity compared to males. nih.gov
| Metabolite | Metabolic Reaction | Animal Model | Reference |
|---|---|---|---|
| 6β-hydroxydexamethasone | Hydroxylation | Rat, Human | nih.gov |
| Reduced dexamethasone | Reduction of 3-carbonyl group | Cattle | researchgate.net |
| 11-keto-dexamethasone | Reversible oxidation | Rat | nih.gov |
Following metabolism, dexamethasone and its metabolites are eliminated from the body through various excretory routes, primarily via urine and feces. The efficiency and predominant pathway of excretion can differ among animal species.
In cattle, studies have demonstrated a high and rapid rate of urinary excretion for dexamethasone. researchgate.netunito.it Following a single administration, a maximal urinary concentration was observed one day after administration, with 98% of the dose eliminated within three days. researchgate.net Fecal elimination in cattle was also found to be rapid, with 95% of the dose eliminated within three days. researchgate.net In male rats, a small portion of an intravenous dose of dexamethasone (approximately 3%) was collected in the bile, suggesting some degree of biliary excretion. nih.gov
To quantitatively describe and predict the fate of dexamethasone in the body, various pharmacokinetic modeling approaches have been employed in preclinical studies. These models range from simple compartmental models to more complex physiologically based pharmacokinetic (PBPK) models.
A PBPK model for dexamethasone in rats has been developed to describe the drug's concentration profiles in plasma and twelve different tissues. nih.gov This model incorporated tissue partition coefficients and metabolic clearance to simulate the drug's disposition. nih.gov In another study, a minimal PBPK/pharmacodynamic (mPBPK/PD) model was proposed to characterize the time courses of plasma dexamethasone and its anti-inflammatory effects in lipopolysaccharide (LPS)-challenged rats. nih.gov Population pharmacokinetic analysis in pigs described the plasma concentration-time data of dexamethasone with a two-compartment model, estimating key parameters such as clearance and volume of distribution. researchgate.net These modeling efforts are instrumental in estimating pharmacokinetic parameters, understanding the factors influencing drug disposition, and scaling pharmacokinetic data across species. nih.gov
| Parameter | Unit | Value (Mean ± SD) |
|---|---|---|
| Area under the curve (AUC0-inf) | ng·h/mL | 133.07 ± 39.59 |
| Elimination half-life (t1/2el) | h | 0.77 (Harmonic mean) |
| Volume of distribution (Vd) | L/kg | 2.78 ± 0.88 |
| Clearance (Cl) | L/h·kg | 2.39 ± 0.57 |
Pharmacodynamic Studies in Preclinical Disease Models
Preclinical pharmacodynamic studies are essential for demonstrating the therapeutic potential of dexamethasone sodium phosphate in relevant disease models. These studies investigate the relationship between drug concentration and pharmacological effect.
In a rat model of inflammation induced by lipopolysaccharide (LPS), dexamethasone demonstrated potent anti-inflammatory and immunomodulatory effects. nih.gov A minimal physiologically based pharmacokinetic/pharmacodynamic (mPBPK/PD) model was developed to describe the concentration-time profiles of plasma dexamethasone and its impact on inflammatory mediators. nih.gov The model showed a high but not complete inhibition of the production of these mediators by dexamethasone. nih.gov
In a porcine model, dexamethasone was shown to have a profound influence on the energy metabolism of peripheral blood mononuclear cells (PBMCs). nih.gov It was found to prevent the glycolytic switch that is typically induced by LPS, highlighting a metabolic mechanism for its anti-inflammatory action. nih.gov
Studies in mice have investigated the metabolic side effects of dexamethasone. Chronic administration of dexamethasone sodium phosphate in rats was shown to induce several metabolic alterations, including glucose intolerance, insulin (B600854) resistance, dyslipidemia, and adipose tissue redistribution. mdpi.com These animal models are crucial for understanding the mechanisms behind both the therapeutic effects and potential adverse reactions associated with glucocorticoid therapy.
Anti-inflammatory Efficacy in Inflammatory Bowel Disease Models (e.g., DSS-induced colitis)
Dexamethasone has been investigated in preclinical models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, with studies revealing complex outcomes. In a mouse model of acute colitis induced by 10% DSS over two days, pretreatment with dexamethasone did not prevent the induction of colitis. The macroscopic inflammation score in dexamethasone-treated DSS mice was not significantly different from that in untreated DSS mice researchgate.net.
Conversely, other research highlights the therapeutic potential of advanced delivery systems. In a DSS-induced colitis model, systemically administered spherical polymeric nanoconstructs loaded with dexamethasone (DEX-SPNs) were shown to accumulate in the inflamed intestinal tissue in a manner dependent on the severity of the disease nih.gov. This targeted delivery resulted in improved therapeutic outcomes compared to the free drug. Mice treated with DEX-SPNs showed improved weight loss, reduced infiltration of macrophages, and lower expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 nih.gov. These findings suggest that while the efficacy of systemic dexamethasone alone may be limited in some models, nanoparticle-based delivery systems can enhance its local anti-inflammatory effects in the colon nih.gov.
Interestingly, some studies indicate that dexamethasone can exacerbate DSS-induced ulcerative colitis. In one such model, mice treated with dexamethasone experienced greater weight loss and higher disease clinical scores compared to controls researchgate.net. The treated mice also exhibited more significant colonic shortening and more severe pathological colitis researchgate.net. Established treatments for IBD, such as 6-thioguanine (B1684491) and cyclosporine A, have been shown to be effective reference compounds in the acute DSS-colitis model epa.gov.
Table 1: Effects of Dexamethasone Formulations in DSS-Induced Colitis Models
| Model | Dexamethasone Formulation | Key Findings | Reference |
|---|---|---|---|
| Acute DSS-induced colitis in mice | Dexamethasone (pretreatment) | Did not prevent the induction of colitis; no significant difference in macroscopic inflammation score compared to untreated mice. | researchgate.net |
| DSS-induced colitis in mice | Dexamethasone-loaded spherical polymeric nanoconstructs (DEX-SPNs) | Improved weight loss; reduced macrophage infiltration; decreased expression of TNF-α, IL-1β, and IL-6 compared to free dexamethasone. | nih.gov |
| DSS-induced ulcerative colitis in mice | Dexamethasone | Increased weight loss and disease clinical scores; exacerbated colonic shortening and pathological colitis. | researchgate.net |
Effects on Neuroinflammation in Microglial Cell Models
Dexamethasone sodium phosphate demonstrates significant anti-inflammatory effects in preclinical models of neuroinflammation involving microglial cells. In studies using lipopolysaccharide (LPS)-activated BV-2 microglial cells, dexamethasone sodium phosphate was shown to inhibit the neuroinflammatory response nih.govproquest.com. Treatment with the compound dampened the secretion of pro-inflammatory factors including RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), transforming growth factor-beta 1 (TGF-β1), and nitric oxide (NO) nih.govproquest.com.
Further investigations have shown that dexamethasone can alter microglial morphology and reduce the acute activation of these cells in response to injury, such as the implantation of a microdialysis probe in the brain nih.gov. In vivo two-photon microscopy revealed that local delivery of dexamethasone significantly reduced the radius of microglial activation around an implanted probe from 177.1 μm in controls to 93.0 μm nih.gov. It also had a profound effect on microglia morphology, promoting a more ramified, less activated state nih.govshu.edu.
Table 2: Modulation of Inflammatory Mediators by Dexamethasone Sodium Phosphate in LPS-Stimulated BV-2 Microglia
| Mediator | Effect of LPS Stimulation | Effect of Dexamethasone Sodium Phosphate Treatment | Reference |
|---|---|---|---|
| RANTES | Increased secretion | Dampened secretion | nih.govproquest.com |
| TGF-β1 | Increased secretion | Dampened secretion | nih.govproquest.com |
| Nitric Oxide (NO) | Increased secretion | Dampened secretion | nih.govproquest.com |
| MIP-1α | Decreased production | Increased production | nih.govproquest.com |
| IL-10 | Decreased production | Increased production | nih.govproquest.com |
| Cell Migration | Increased | Blocked | nih.gov |
Modulation of Vascular Permeability in Gliosarcoma Models
In preclinical models of gliosarcoma, dexamethasone has been shown to modulate tumor-associated vascular permeability and angiogenesis. Studies using the rat 9L gliosarcoma model have demonstrated that dexamethasone can decrease the permeability of the blood-brain barrier nih.govmdpi.com. This effect is believed to be mediated through glucocorticoid receptors, leading to a reduction in the response of vasculature to tumor-derived permeability factors and a decrease in the expression of vascular endothelial growth factor (VEGF) by tumor cells nih.gov.
Magnetic Resonance Imaging (MRI) has been used to non-invasively monitor these effects. In rats with intracranial 9L gliosarcoma, treatment with dexamethasone resulted in a decrease in the tumor-enhancing area on post-contrast T1-weighted images and a reduction in total tumor volume mcw.edu. Furthermore, MRI-derived relative cerebral blood volume (rCBV) maps showed a significant decrease of over 50% in total vasculature (measured by gradient echo rCBV) mcw.edu. Histological analysis confirmed a significant decrease in total fractional blood volume mcw.edu. In contrast, the microvasculature, as measured by spin-echo rCBV, showed an increase, suggesting a vessel-size selective effect mcw.edu.
In addition to its effects on permeability, dexamethasone has demonstrated anti-angiogenic properties in brain tumor models. In both C6 malignant glioma and 9L gliosarcoma models in rats, dexamethasone treatment reduced tumor size and vascular density nih.gov. In vitro, dexamethasone inhibited the formation of capillary-like structures in a coculture model with glioma cells, an effect mediated via glucocorticoid receptors nih.gov.
Efficacy in Retinal Inflammatory Disease Models
Dexamethasone sodium phosphate has shown efficacy in various animal models of retinal inflammatory diseases, such as uveitis. In a rabbit model of experimental uveitis, treatment regimens using a noninvasive delivery system (DSP-Visulex) suppressed the signs of inflammation nih.gov. Higher concentration regimens led to a more rapid and higher degree of resolution, with posterior eye tissues appearing normal with minimal to no inflammation nih.govnih.gov. All tested regimens were effective in reducing vitreous opacity and inflammatory cell infiltration in the vitreous, choroid, and retina arvojournals.org.
In a rabbit model of endotoxin-induced uveitis (EIU), topically administered dexamethasone sodium phosphate loaded into chitosan (B1678972) nanoparticles significantly reduced levels of inflammatory markers in the aqueous humor, including myeloperoxidase (MPO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) mdpi.com. Similarly, in a rabbit model of anterior and intermediate uveitis induced by Mycobacterium tuberculosis antigen, a single dexamethasone intravitreal implant significantly reduced vitreous haze and inflammatory cell infiltration compared to a sham procedure arvojournals.org. This was accompanied by a significant reduction in the levels of multiple pro-inflammatory cytokines and chemokines in the iris/ciliary body, including IL-1β, RANTES, and VEGF arvojournals.org.
The development of biodegradable polymeric nanoparticles loaded with dexamethasone sodium phosphate (DSP-NP) has also been explored for treating experimental autoimmune uveitis (EAU) in rats. A subconjunctival injection of DSP-NP significantly reduced EAU inflammation compared to the free drug, as evidenced by lower clinical disease scores, decreased expression of inflammatory cytokines like IL-17 and TNF-α, and preservation of retinal structure and function arvojournals.org.
Table 3: Efficacy of Dexamethasone Sodium Phosphate in Preclinical Uveitis Models
| Uveitis Model | Animal | Delivery Method | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Experimental Uveitis | Rabbit | Noninvasive (Visulex system) | Reduced inflammation in vitreous, choroid, and retina; reduced vitreous opacity and inflammatory cell infiltration. | nih.govarvojournals.org |
| Endotoxin-Induced Uveitis (EIU) | Rabbit | Topical (Chitosan Nanoparticles) | Reduced levels of MPO, TNF-α, and IL-6 in aqueous humor. | mdpi.com |
| Anterior & Intermediate Uveitis | Rabbit | Intravitreal Implant | Reduced vitreous haze and inflammatory cell infiltration; decreased levels of multiple pro-inflammatory cytokines (IL-1β, RANTES, VEGF). | arvojournals.org |
| Experimental Autoimmune Uveitis (EAU) | Rat | Subconjunctival (Nanoparticles) | Reduced clinical disease score; decreased expression of IL-17 and TNF-α; preserved retinal structure. | arvojournals.org |
Immunosuppressive Effects in Animal Models
Dexamethasone phosphate administration induces significant immunosuppressive effects in various animal models. In rabbits, a protocol of dexamethasone phosphate administration resulted in marked changes in peripheral blood cell populations, including neutrophilia, lymphopenia, eosinopenia, monocytopenia, and basopenia nih.gov. One day after administration, the absolute numbers of all lymphocyte subsets decreased in the blood, while they increased in the bone marrow nih.gov. The thymus experienced a significant reduction in the absolute numbers of CD4+CD8+ thymocytes nih.govresearchgate.net. The proliferative capacity of lymphocytes following stimulation was also reduced in the peripheral blood and spleen nih.gov.
In a rat model challenged with lipopolysaccharide (LPS) to mimic a cytokine release syndrome, dexamethasone inhibited the production of inflammatory mediators and immune cell trafficking nih.govnih.govresearchgate.net. It dose-dependently suppressed the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govresearchgate.net. Rapid administration of dexamethasone in LPS-treated mice significantly reduced serum levels of TNF-α, IL-6, and IL-1β biorxiv.org.
Studies on human T cells have further elucidated the mechanisms of immunosuppression. Dexamethasone was found to block the proliferation and differentiation of naïve T cells by attenuating CD28 co-stimulation nih.gov. It also strongly upregulated the expression of the inhibitory checkpoint molecules CTLA-4 and PD-1 on T cells nih.gov. Naïve T cells were identified as being particularly sensitive to the cell cycle blockade mediated by dexamethasone nih.gov. In an autoimmune disease mouse model, dexamethasone treatment led to a significant reduction in serum anti-dsDNA antibodies and a decrease in the number of proliferating immune cells in the lungs and mediastinal fat-associated lymphoid clusters mdpi.com.
Interplay with Drug Transporters and Metabolizing Enzymes
Induction of Efflux Transporters (e.g., P-gp/ABCB1)
Dexamethasone is well-recognized as an inducer of drug-metabolizing enzymes and drug transporters, which can lead to significant drug-drug interactions nih.govresearchgate.net. A key transporter affected by dexamethasone is P-glycoprotein (P-gp), the product of the MDR1 gene (also known as ABCB1) nih.gov. P-gp is an ATP-dependent efflux pump located in various tissues, including the small intestine and liver, where it plays a crucial role in the first-pass extraction of xenobiotics by actively transporting substrates out of cells nih.govresearchgate.net.
Dexamethasone functions as both a substrate and an inducer of P-gp encyclopedia.pub. Its inducing effect is mediated through the activation of nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), which regulate the expression of genes encoding for transporters and metabolizing enzymes encyclopedia.pub. The induction of P-gp by dexamethasone can alter the bioavailability and clearance of other drugs that are also substrates for this transporter nih.gov. This interplay between metabolism and transport is a critical factor in determining the disposition and potential toxicity of numerous medications nih.gov.
In addition to P-gp, dexamethasone also induces cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is the most abundantly expressed CYP in the human liver and small intestine nih.govencyclopedia.pub. P-gp and CYP3A4 often have overlapping substrate specificities and are co-localized in tissues, where they work cooperatively to limit the oral bioavailability of many drugs nih.govnih.gov.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Dexamethasone Sodium Phosphate
Pharmacodynamic Properties
Dexamethasone (B1670325), the active metabolite of dexamethasone sodium phosphate (B84403), has been identified as a significant modulator of cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, which is responsible for the metabolism of a large proportion of clinically used drugs. irispublishers.comnih.gov Preclinical in vitro studies, primarily utilizing primary human hepatocyte cultures, have demonstrated that dexamethasone is a concentration-dependent inducer of CYP3A4 activity. nih.gov
The molecular mechanism underlying this induction is complex and involves the activation of nuclear receptors. encyclopedia.pub Dexamethasone activates the glucocorticoid receptor (GR), which can then modulate the expression of genes encoding for CYP enzymes. drugbank.com Furthermore, dexamethasone is a known activator of the Pregnane (B1235032) X Receptor (PXR), a key transcriptional regulator of CYP3A4 gene expression. nih.govclinpgx.org The activation of these receptors leads to an increased synthesis of CYP3A4 mRNA and protein, resulting in enhanced metabolic activity of the enzyme. nih.gov
Research has shown a biphasic induction of CYP3A4 mRNA by dexamethasone. A low-amplitude induction occurs at nanomolar concentrations, mediated by the glucocorticoid receptor, while a high-amplitude induction is observed at micromolar concentrations through the activation of the pregnane X receptor. clinpgx.org
In addition to CYP3A4, dexamethasone has also been shown to induce the expression and activity of other CYP enzymes, such as CYP2C9, in human hepatocytes. encyclopedia.pub The induction of these enzymes can have significant implications for the metabolism of co-administered drugs.
Detailed research findings from preclinical in vitro studies on the induction of CYP3A4 activity by dexamethasone in human hepatocytes are summarized in the table below.
| Dexamethasone Concentration (µM) | Average Fold Increase in CYP3A4 Activity | Reference |
|---|---|---|
| 2 | 1.7 | irispublishers.comresearchgate.net |
| 10 | 1.9 | irispublishers.comresearchgate.net |
| 50 | 3.9 | irispublishers.comresearchgate.net |
| 100 | 6.9 | irispublishers.comresearchgate.net |
| 250 | 6.6 | irispublishers.comresearchgate.net |
Iv. Advanced Formulation Strategies and Drug Delivery Systems for Dexamethasone Sodium Phosphate
Nanoparticle-Based Delivery Systems
Nanoparticle-based systems are a cornerstone of modern drug delivery, offering platforms to modify the biopharmaceutical properties of encapsulated drugs. nih.gov For the water-soluble dexamethasone (B1670325) sodium phosphate (B84403), nanoparticle encapsulation serves to achieve sustained release and targeted delivery, which is otherwise challenging. nih.gov
Biodegradable polymeric nanoparticles have been engineered to achieve sustained anti-inflammatory effects for dexamethasone sodium phosphate. arvojournals.org Poly(lactic-co-glycolic acid) (PLGA) is a commonly used polymer for these formulations. arvojournals.orgnih.gov In one study, PLGA-based nanoparticles loaded with dexamethasone sodium phosphate were formulated using a zinc ion bridge method. arvojournals.org This formulation resulted in nanoparticles with a size of approximately 250 nm and a drug loading of 6.5% by weight. nih.gov The in vitro release profile of these nanoparticles demonstrated a sustained release of the drug for two weeks. arvojournals.orgnih.gov
Another approach involves embedding drug-loaded nanoparticles within electrospun nanofiber scaffolds. nih.gov For instance, a hybrid system was developed where dexamethasone sodium phosphate was first encapsulated in chitosan (B1678972) nanoparticles (which were then improved by adding Bovine Serum Albumin), and these nanoparticles were subsequently embedded within a Poly-ε-caprolactone (PCL) and gelatin electrospun nanofiber scaffold. nih.gov This hybrid structure acts as a physical barrier, protecting the drug and providing a more controlled release pattern compared to scaffolds without the nanoparticle carriers. nih.gov
| Formulation | Polymer | Particle Size (nm) | Drug Loading (wt%) | Release Profile | Source |
| PLGA-DSP-NP | Poly(lactic-co-glycolic acid) (PLGA) | 250 ± 2.5 | 6.5 | Sustained release for two weeks | arvojournals.orgnih.gov |
| CPN/IPN | Poly(ethylene glycol), Dimethyl acrylamide, Poly(N-isopropylacrylamide) | - | - | Feasible for dermal application | nih.gov |
Chitosan, a biocompatible and biodegradable polysaccharide, is widely used for creating nanoparticles due to its bioadhesive properties. sbmu.ac.irsbmu.ac.ir Chitosan-based nanoparticles for dexamethasone sodium phosphate delivery are typically prepared using the ionotropic gelation method, which involves the interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent like sodium tripolyphosphate (TPP). sbmu.ac.irsbmu.ac.irnih.gov
The characteristics of these nanoparticles can be controlled by varying the formulation parameters. Research has shown that the mean particle size of dexamethasone sodium phosphate-loaded chitosan nanoparticles can range from 250 to 350 nm. sbmu.ac.irsbmu.ac.ir The encapsulation efficiency and loading capacity are influenced by the initial drug concentration. sbmu.ac.ir Studies have reported loading capacities varying from 33.7% to 72.2% and encapsulation efficiencies between 44.5% and 76.0%. sbmu.ac.irsbmu.ac.irresearchgate.net In another study, the encapsulation efficiency was found to be 67.6% with a drug loading capacity of 15.7%. nih.gov The inclusion of Bovine Serum Albumin (BSA) has been shown to significantly improve the encapsulation efficiency of dexamethasone sodium phosphate within chitosan nanoparticles, increasing it from 30% to 77%. nih.gov
The release of dexamethasone sodium phosphate from chitosan nanoparticles often follows a sustained pattern. researchgate.net For example, hyaluronic acid-coated chitosan nanoparticles showed a 77.1% release of the drug over 12 hours in vitro. researchgate.net When embedded in contact lenses, these nanoparticles demonstrated a sustained release of approximately 55.73% over 22 days. semanticscholar.org
| Formulation Parameter | Finding | Source |
| Preparation Method | Ionotropic Gelation | sbmu.ac.irnih.gov |
| Mean Particle Size | 250-350 nm | sbmu.ac.irresearchgate.net |
| Zeta Potential | +32.12 ± 2.42 mV | nih.gov |
| Encapsulation Efficiency | 33% - 77% | nih.gov |
| Loading Capacity | 33.7% - 72.2% | sbmu.ac.irsbmu.ac.ir |
| In Vitro Release | ~75-77% released over 12-24 hours | nih.govresearchgate.net |
Mesoporous silica (B1680970) nanoparticles (MSNs) are investigated as drug carriers due to their high surface area, tunable pore size, chemical stability, and biocompatibility. scirp.orgnih.gov These properties allow for efficient loading of therapeutic agents like dexamethasone sodium phosphate. scirp.orgnih.gov The MCM-41 type of MSNs has been functionalized with chitosan to create a smart mucoadhesive drug delivery system. scirp.org This surface modification with chitosan, a positively charged polymer, can achieve strong electrostatic mucoadhesion, improve drug loading capacity, and promote a sustainable release profile. scirp.org In one such study, dexamethasone was loaded into chitosan-functionalized MCM-41 particles, which showed a high loading capacity of 53.7%. scirp.org
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For the water-soluble dexamethasone sodium phosphate, liposomes offer a way to improve its poor corneal absorption and provide targeted delivery. nih.govresearchgate.nettandfonline.com
Various liposomal formulations have been investigated, differing in their lipid composition, such as "gel state" and "liquid state" liposomes. nih.govresearchgate.net These are often prepared using the thin-film hydration method followed by sonication or extrusion to control vesicle size. nih.govresearchgate.nettandfonline.com One study prepared liposomes with a phospholipid:charge inducer:cholesterol molar ratio of 10:1:4. nih.govresearchgate.nettandfonline.com Research into pegylated liposomal dexamethasone (Dex-PL) has shown that encapsulation can dramatically alter the drug's pharmacokinetics, leading to a more than tenfold longer half-life compared to the free drug. nih.gov
The encapsulation efficiency of dexamethasone sodium phosphate in liposomes can be very high. In a study developing immunoliposomes for lung-targeted delivery, the encapsulation efficiency was over 90%, and the formulation remained stable for at least four weeks. semanticscholar.org These liposomes had a mean particle size of 136 ± 38 nm. semanticscholar.org The in vitro release rates from liposomal formulations can be controlled, with studies showing the release kinetics often follow the Higuchi equation, indicating a diffusion-controlled mechanism. tandfonline.com
| Formulation Type | Composition | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Source |
| Gel/Liquid State Liposomes | Phospholipid:Charge Inducer:Cholesterol (10:1:4 molar ratio) | - | - | Evaluated for ocular delivery to overcome poor corneal absorption. | nih.govresearchgate.nettandfonline.com |
| Pegylated Liposomes (Dex-PL) | Dipalmitoyl phosphatidyl choline, pegylated distearoyl phosphatidyl ethanolamine, cholesterol | ~100 | - | Significantly longer half-life compared to free drug. | nih.gov |
| Immunoliposomes | - | 136 ± 38 | >90 | High encapsulation efficiency and good stability; designed for targeted lung delivery. | semanticscholar.org |
| TLC599 | Liposomal formulation of dexamethasone sodium phosphate | - | - | A single injection showed sustained benefits for knee osteoarthritis pain over 24 weeks. | tlcbio.com |
Hydrogel Systems
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. They are highly valued in drug delivery for their ability to provide sustained and localized release. mdpi.com Injectable, in situ forming hydrogels are particularly relevant as they can be administered in a liquid state and subsequently form a gel depot in response to physiological stimuli like body temperature. mdpi.comkyushu-u.ac.jp
Thermosensitive hydrogels, such as those based on Poloxamer 407 (P407) or combinations of chitosan and Pluronic-F127, have been developed for dexamethasone sodium phosphate delivery. mdpi.comkyushu-u.ac.jpkyushu-u.ac.jp These systems exist as free-flowing solutions at room temperature and transition into a gel phase at body temperature. mdpi.comkyushu-u.ac.jp This property allows for the creation of a drug depot that releases the drug in a controlled manner, prolonging its local action. mdpi.com For example, a hydrogel composed of chitosan and Pluronic-F127 was shown to delay drug release in vivo. mdpi.com
Hybrid systems that combine nanoparticles with hydrogels have also been developed. nih.gov In one study, dexamethasone sodium phosphate-loaded chitosan nanoparticles were embedded within a silk fibroin hydrogel. nih.gov This composite system demonstrated a suitable extended-release of the drug over 16 days. nih.gov The hydrogel provided a porous, interconnected structure that supported the sustained release from the nanoparticles. nih.gov
pH-sensitive hydrogels are a class of "smart" materials designed to undergo volume changes in response to specific pH variations in the surrounding environment. thno.org This property is exploited for targeted drug delivery to sites with distinct pH values, such as the colon or inflamed tissues. mdpi.comnih.govnih.gov These hydrogels are typically formulated with polymers containing acidic or basic pendant groups, such as acrylic acid or gelatin, which can accept or donate protons. mdpi.comnih.gov
One study reported the development of a semi-interpenetrating network (semi-IPN) hydrogel composed of hydroxy propyl β-cyclodextrin-g-poly(acrylic acid)/gelatin for the colonic delivery of dexamethasone sodium phosphate. mdpi.comnih.govnih.gov The swelling and subsequent drug release from these hydrogels were highly dependent on pH. mdpi.comnih.gov At an acidic pH of 1.2, the hydrogel remained in a collapsed state, releasing only a minute amount of the drug. mdpi.comnih.gov However, upon changing the medium to a pH of 7.4, the hydrogel swelled significantly, leading to the release of 90.58% of the encapsulated drug over 72 hours. mdpi.comnih.govnih.gov This demonstrates the potential of pH-sensitive hydrogels to protect the drug in the upper gastrointestinal tract and release it in the more neutral to alkaline environment of the lower intestine. mdpi.com
Another approach utilized a supramolecular hydrogel co-assembled from a weak acid-responsive hydrogelator and dexamethasone sodium phosphate. thno.orgnih.gov This system also exhibited pH-dependent release characteristics, enabling a continuous and sustained release of the drug. thno.org
| Hydrogel System | Composition | pH Condition | Cumulative Drug Release | Time | Source |
| Semi-IPN Hydrogel | HP-β-CD-g-poly(AA)/gelatin | pH 1.2 | ~18% | 2 hours | mdpi.com |
| Semi-IPN Hydrogel | HP-β-CD-g-poly(AA)/gelatin | pH 7.4 | 90.58% | 72 hours | mdpi.comnih.govnih.gov |
| Supramolecular Hydrogel | Py-Phe-Phe-Lys-Lys-OH (K) + Dex | - | ~40% | 7 days | thno.orgnih.gov |
Mucoadhesive Hydrogels
Mucoadhesive hydrogels represent a significant strategy for localizing dexamethasone sodium phosphate delivery. These formulations are designed to adhere to mucosal tissues, prolonging contact time and enhancing drug absorption at the site of application.
Research into semi-interpenetrating network (semi-IPN) hydrogels composed of hydroxy propyl β-cyclodextrin-g-poly(acrylic acid)/gelatin has demonstrated pH-dependent swelling and mucoadhesive characteristics for potential colonic delivery. nih.govnih.gov The mucoadhesive strength of these hydrogels was found to increase with higher concentrations of gelatin. nih.govnih.gov An optimized formulation released only a minute amount of the drug at a pH of 1.2, but achieved a 90.58% release over 72 hours at pH 7.4, indicating its potential for targeted release in the colon. nih.govnih.gov
For buccal applications, hydrogels and solid dispersions based on chitosan have been developed. tandfonline.com The swelling properties of the chitosan polymer were identified as the primary factor influencing the drug release profile at the pH of the mouth. tandfonline.com The presence of chitosan significantly improved the release of dexamethasone sodium phosphate compared to a simple glycerine solution. tandfonline.com Another approach for buccal delivery involves thermosensitive poloxamer 407 hydrogels. While poloxamer-based hydrogels typically have weak mucoadhesive properties, the inclusion of agents like xanthan gum can enhance their adhesiveness. mdpi.com
Sustained and Controlled Release Technologies
Developing sustained and controlled release systems for dexamethasone sodium phosphate is crucial for applications requiring long-term therapeutic effects, such as chronic inflammation or nerve regeneration.
Polymeric Implants and Matrices (e.g., Silicone)
Polymeric implants and matrices are a key technology for achieving long-term, controlled drug delivery. Silicone, a highly hydrophobic and biocompatible polymer, has been extensively studied for this purpose. In devices like cochlear implants, dexamethasone is embedded into the silicone matrix to reduce local inflammation and fibrosis. nih.govresearchgate.net However, the very low water solubility of dexamethasone and the hydrophobicity of silicone can result in extremely slow release rates. nih.gov
A novel strategy to modulate this release involves incorporating the freely water-soluble dexamethasone sodium phosphate into the silicone matrix along with dexamethasone. nih.govresearchgate.net This approach facilitates the penetration of water into the hydrophobic system, which in turn promotes the dissolution and subsequent diffusion of the drug. nih.govresearchgate.net Studies have shown that adding up to 10% dexamethasone sodium phosphate can substantially increase the drug release rate at early time points, achieving a desired initial "burst release". nih.govresearchgate.net Advanced imaging techniques like Raman imaging have confirmed that even very thin layers of silicone can effectively trap the drug for extended periods, highlighting the matrix's control over diffusion. nih.gov
Beyond silicone, biodegradable polymers such as polylactide-co-glycolic acid (PLGA) are used to create implants that release the drug and then safely degrade in the body, eliminating the need for removal. mdpi.com Such implants have been developed for intraocular use, providing sustained release of dexamethasone. mdpi.com
Extended Release Kinetics and Profiles
Achieving specific release kinetics is a primary goal of advanced formulations. For dexamethasone sodium phosphate, various systems have been engineered to provide extended release over days or even weeks.
One approach utilizes chitosan nanoparticles embedded within a silk fibroin hydrogel. nih.gov This composite system demonstrated a suitable extended-release profile, delivering the drug over 16 days. nih.gov Another system involves embedding dexamethasone sodium phosphate-loaded chitosan nanoparticles into an electrospun scaffold of poly-ε-caprolacton (PCL) and gelatin. nih.gov This formulation provided a more controlled release pattern compared to scaffolds without the nanoparticles. nih.gov The encapsulation efficiency of the water-soluble drug within the chitosan nanoparticles was significantly improved from 30% to 77% by incorporating bovine serum albumin (BSA), which is believed to act as a bridge between the chitosan and the drug molecules. nih.gov
The pH-sensitive hydrogels mentioned previously also exhibit extended-release profiles, with drug release occurring over 72 hours in response to specific pH triggers. nih.govnih.gov Furthermore, amino-functionalized mesoporous silica nanoparticles have been shown to support sustained drug release through chemisorptive interactions with dexamethasone sodium phosphate. explorationpub.com
Targeted Delivery Approaches
Targeting the delivery of dexamethasone sodium phosphate to specific tissues, such as the eye or the spinal cord, is essential for maximizing therapeutic effect while minimizing systemic exposure.
Ocular Delivery Systems and Permeability Enhancement (e.g., Ultrasound-enhanced)
Topical delivery of hydrophilic drugs like dexamethasone sodium phosphate to the eye is notoriously inefficient, with less than 5% of the applied dose typically penetrating the cornea due to its anatomical and physiological barriers. nih.gov To overcome this challenge, physical and chemical enhancement methods are being investigated.
Ultrasound has emerged as a promising physical method to enhance corneal permeability. In in vivo studies using a rabbit model, the application of ultrasound at frequencies of 400 kHz and 600 kHz (at an intensity of 0.8 W/cm² for 5 minutes) increased the concentration of dexamethasone sodium phosphate in the aqueous humor by 2.8 times and 2.4 times, respectively, compared to sham-treated controls. nih.govresearchgate.netgwu.edu In vitro studies have reported a corneal permeability increase for the drug ranging from 32% to 109% with ultrasound application. proquest.compermegear.com These enhancements are achieved with only minor, reversible structural changes to the corneal epithelium. nih.govresearchgate.net
Chemical penetration-enhancing agents, particularly cell-penetrating peptides (CPPs), have also shown significant potential. A study investigating the use of CPPs to increase the corneal permeability of dexamethasone sodium phosphate found substantial increases in the apparent permeability coefficient (Papp). nih.gov
| Enhancement Method | Parameter | Fold Increase vs. Control | Reference |
|---|---|---|---|
| Ultrasound (400 kHz, in vivo) | Aqueous Humor Concentration | 2.8x | nih.govresearchgate.net |
| Ultrasound (600 kHz, in vivo) | Aqueous Humor Concentration | 2.4x | nih.govresearchgate.net |
| Penetration Enhancer (pAc) | Apparent Permeability (Papp) | ~5x | nih.gov |
| Penetration Enhancer (TAT) | Apparent Permeability (Papp) | ~6x | nih.gov |
| Penetration Enhancer (Penetratin) | Apparent Permeability (Papp) | ~7x | nih.gov |
Intrathecal Delivery Considerations
Intrathecal administration delivers drugs directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier to act on the spinal cord and central nervous system. For dexamethasone sodium phosphate, this route is explored for managing pain and inflammation.
A key consideration is the stability and conversion of the prodrug. Studies in animal models have shown that dexamethasone sodium phosphate is a stable prodrug that is efficiently converted to its active form, free dexamethasone, when delivered intrathecally. nih.govresearchgate.net Following a bolus injection into the CSF, virtually all of the prodrug is converted to dexamethasone within 40 minutes. nih.govresearchgate.net
Another critical consideration is potential neurotoxicity. Animal studies on continuous intrathecal infusion found that low doses (≤12.5 ng/h) appeared to be safe and did not produce neuropathology. nih.govresearchgate.net However, a significantly higher dose (125 ng/h) was associated with inflammation in the lumbar subarachnoid space, indicating a dose-dependent safety profile that must be carefully considered. nih.govresearchgate.net Research has also shown that neuraxially administered dexamethasone can reduce the transmission of pain signals in the dorsal roots of the spinal cord. nih.gov
Dermal Delivery Systems
The skin's outermost layer, the stratum corneum, presents a formidable barrier to the penetration of many therapeutic agents, including the hydrophilic Dexamethasone Sodium Phosphate. Advanced dermal delivery systems are being developed to overcome this challenge, enabling efficient local and systemic drug administration.
Microneedle Arrays: A prominent strategy involves the use of microneedle arrays (MNAs), which are minimally invasive systems designed to create microchannels through the stratum corneum. nih.gov Dissolving microneedles, fabricated from polymers like polyvinyl alcohol and polyvinyl pyrrolidone, encapsulate the drug and release their content upon insertion into the skin. nih.govresearchgate.net Research on trilayer dissolving microneedle arrays has demonstrated significant delivery efficiency, achieving over 50% for transdermal delivery and over 40% for intradermal delivery in ex-vivo studies. researchgate.netpharmaexcipients.com These systems offer a promising alternative to oral and parenteral administration routes. researchgate.netpharmaexcipients.com The combination of MNAs with iontophoresis—the use of a small electric current to drive charged drugs across the skin—has been shown to further enhance permeation. nih.gov Studies have shown that this combination can achieve rapid and high levels of drug permeation, with one study reporting 95.06 ± 2.5% permeation within 60 minutes, compared to 84.07 ± 3.5% over 240 minutes with microneedles alone. nih.gov
Liposomal Hydrogels: Flexible nano-liposomes incorporated into a hydrogel base represent another advanced approach. nih.gov These deformable vesicles can squeeze through the skin's pores, enhancing drug permeation compared to regular liposome (B1194612) hydrogels. nih.govnih.gov This system is designed to effectively penetrate the skin and accumulate in underlying tissues, providing a sustained release of the drug. nih.gov The hydrogel formulation itself aids in application and can provide a moisturizing effect, which is beneficial for inflamed skin conditions. dovepress.com
Iontophoresis: Iontophoresis has been studied as a standalone enhancement technique for the transdermal delivery of Dexamethasone Sodium Phosphate. nih.govnih.gov By applying a cathodic current, the negatively charged drug molecule is actively transported across the skin. nih.govoup.com In vitro experiments have confirmed that cathodal iontophoresis significantly increases the cumulative amount of drug permeating through the skin compared to passive delivery. nih.gov In vivo studies have further shown that iontophoresis enhances the deposition of the drug in both the stratum corneum and underlying skin layers. nih.gov
Table 1: Performance of Dermal Delivery Systems for Dexamethasone Sodium Phosphate
| Delivery System | Key Components | Performance Metric | Result | Source(s) |
|---|---|---|---|---|
| Trilayer Microneedle Array | Dissolving Polymers | Transdermal Delivery Efficiency (Ex-vivo) | >50% | researchgate.netpharmaexcipients.com |
| Trilayer Microneedle Array | Dissolving Polymers | Intradermal Delivery Efficiency (Ex-vivo) | >40% | researchgate.netpharmaexcipients.com |
| Microneedle Array + Iontophoresis | Polyvinyl alcohol, Polyvinyl pyrrolidone, D-sorbitol | Drug Permeation (Ex-vivo, 60 min) | 95.06 ± 2.5% | nih.gov |
| Microneedle Array (Alone) | Polyvinyl alcohol, Polyvinyl pyrrolidone, D-sorbitol | Drug Permeation (Ex-vivo, 240 min) | 84.07 ± 3.5% | nih.gov |
| Flexible Liposome Hydrogel | Dextran (B179266) Sulfate (B86663), Flexible Liposomes | Skin Permeation | Desired skin permeation achieved | nih.gov |
| Cathodal Iontophoresis | Dexamethasone Sodium Phosphate Solution | Drug Deposition (In-vivo) | Enhanced deposition in stratum corneum and underlying skin vs. passive | nih.gov |
Delivery to Inflamed Tissues
Targeting Dexamethasone Sodium Phosphate directly to inflamed tissues is a key strategy to enhance its therapeutic effect while minimizing systemic exposure. This is particularly relevant for conditions like rheumatoid arthritis. nih.govnih.gov
Targeted Liposomal Systems: One approach involves modifying the surface of liposomes with ligands that bind to markers of inflammation. For instance, dextran sulfate-modified flexible liposomes have been developed for transdermal delivery to inflamed joints in animal models of rheumatoid arthritis. nih.govnih.gov These liposomes can effectively penetrate the skin, accumulate in the inflamed joints, and are taken up by activated macrophages, which are key cells in the inflammatory process. nih.govnih.govbohrium.com Another strategy utilizes albumin-binding peptide-modified liposomes. nih.gov This modification extends the circulation time of the liposomes in the bloodstream and promotes their accumulation in inflamed joint tissues. nih.gov In vivo studies with these systems have shown a significant reduction in joint swelling and levels of inflammatory factors. nih.gov
Nanoparticle Formulations: Encapsulating a lipophilic prodrug of dexamethasone, such as dexamethasone palmitate, into nanoparticles made from poly(DL-lactide-co-glycolide)-polyethylene glycol (PLGA-PEG) is another effective targeting method. nih.gov These nanoparticles, approximately 150 nm in size, can achieve high drug loading and are designed for intravenous administration. nih.gov Biodistribution studies have demonstrated that this formulation leads to lower drug concentrations in healthy organs like the liver, kidneys, and lungs compared to the soluble drug, suggesting more targeted delivery to inflamed sites. nih.gov Histological analysis in animal models of arthritis confirmed an improvement in knee structure and a reduction of cell infiltration in joints treated with the nanoparticle formulation. nih.gov
Electrospun Nanofiber Scaffolds: For localized inflammation, biodegradable scaffolds can be used. A system composed of dexamethasone sodium phosphate-loaded chitosan nanoparticles embedded within a poly-ε-caprolactone (PCL) and gelatin electrospun nanofiber scaffold has been investigated. nih.gov This scaffold provides a structure for tissue regeneration while offering a sustained release of the anti-inflammatory agent directly at the site of injury or inflammation, such as in the nervous system. nih.gov
Table 2: Systems for Delivering Dexamethasone Sodium Phosphate to Inflamed Tissues
| Delivery System | Carrier | Targeting Mechanism | Key In Vivo Finding | Source(s) |
|---|---|---|---|---|
| Transdermal Hydrogel | Dextran Sulfate-Modified Flexible Liposomes | Enhanced permeation and accumulation in inflamed joints | Significantly improved joint swelling in RA rat models | nih.govnih.gov |
| Intravenous Nanoparticles | PLGA-PEG Nanoparticles (encapsulating Dexamethasone Palmitate) | Passive targeting (Enhanced Permeability and Retention effect) | Improvement in knee structure and reduced cell infiltration in murine arthritis model | nih.gov |
| Intravenous Liposomes | Albumin-Binding Peptide Modified Liposomes | Extended circulation and binding to albumin | Efficiently targeted inflamed joint tissues; reduced joint swelling | nih.gov |
| Implantable Scaffold | Chitosan Nanoparticles in PCL/Gelatin Nanofibers | Localized placement and sustained release | Provides a system for sustained release for nervous system applications | nih.gov |
Biocompatibility and In Vitro/In Vivo Performance of Delivery Systems
The successful clinical translation of any drug delivery system hinges on its biocompatibility and predictable performance. Extensive in vitro and in vivo testing is crucial to establish the safety and efficacy of these advanced formulations.
Biocompatibility Assessment: The materials used in delivery systems must not elicit a toxic or significant immunological response. Biocompatibility is often assessed through in vitro cytotoxicity assays on relevant cell lines, such as fibroblasts or macrophages. nih.govnih.gov For example, dexamethasone palmitate-loaded PLGA-PEG nanoparticles exhibited low cytotoxicity and a low hemolytic profile. nih.gov Similarly, semi-interpenetrating network (semi-IPN) hydrogels made from hydroxy propyl β-cyclodextrin-g-poly(acrylic acid)/gelatin were found to be hemocompatible and showed no toxic effects on the vital organs of rabbits. nih.gov In vivo biocompatibility of implantable devices, such as poly(ɛ-caprolactone) nanofibers, has been confirmed through histological analysis of surrounding tissues, ensuring no toxic effects are observed. researchgate.net
In Vitro Performance: In vitro studies are essential for characterizing the drug release profile from the delivery system. Dexamethasone-loaded PLGA nanoparticles have been shown to exhibit a controlled release pattern over 120 hours. nih.gov A semi-IPN hydrogel system demonstrated pH-dependent release, with minimal drug release at acidic pH (like in the stomach) and sustained release of over 90% at neutral pH (simulating the colon) over 72 hours. nih.gov For dermal systems, in vitro permeation studies using skin models are used to quantify the rate and extent of drug transport. nih.govnih.gov
In Vivo Performance: The ultimate test of a delivery system is its performance in a living organism. In animal models, these systems have demonstrated significant therapeutic efficacy. The combination of microneedles and iontophoresis led to a significant reduction (83.02 ± 3.9%) in paw edema in rats. nih.gov PLGA microsphere formulations have demonstrated efficacy against the foreign body reaction for 4.5 months in vivo, a performance consistent with their in vitro release profile. nih.gov Nanoparticle-based systems for treating uveitis showed a comparable in vivo therapeutic efficacy to conventional dexamethasone sodium phosphate solutions, significantly downregulating inflammatory cytokines in the aqueous humor. dovepress.com These studies confirm that advanced formulations can provide sustained and targeted drug action, improving therapeutic outcomes.
Table 3: Biocompatibility and Performance of Dexamethasone Sodium Phosphate Delivery Systems
| Delivery System | Biocompatibility Assay / Performance Metric | Result | Source(s) |
|---|---|---|---|
| PLGA-PEG Nanoparticles | Cytotoxicity & Hemolysis | Low cytotoxicity and low hemolytic profile | nih.gov |
| Semi-IPN Hydrogel | Hemocompatibility & In Vivo Toxicity | Hemocompatible and no toxic effects on rabbit vital organs | nih.gov |
| Dextran Sulfate-Modified Flexible Liposome Hydrogel | Biocompatibility & In Vivo Toxicity | Excellent biocompatibility; system toxicity not activated in RA rats | nih.govnih.gov |
| PCL/Gelatin Nanofiber Scaffold | MTT Assay on L929 cells | Supports biocompatibility of the hybrid scaffold | nih.gov |
| Microneedle Array + Iontophoresis | In Vivo Anti-inflammatory Effect (Rat Paw Edema) | 83.02 ± 3.9% reduction in paw edema | nih.gov |
| PLGA Microspheres | In Vivo Efficacy (Foreign Body Reaction) | Controlled foreign body reaction for 4.5 months | nih.gov |
| Dexamethasone-Peptide Nanoparticles | In Vivo Therapeutic Efficacy (Uveitis Model) | Comparable efficacy to Dexamethasone Sodium Phosphate solution; significantly reduced inflammatory cells | dovepress.com |
| Silk Fibroin Hydrogel with Chitosan Nanoparticles | In Vitro Drug Release | Suitable extended-release over 16 days | nih.gov |
V. Solid State Research and Pharmaceutical Aspects of Dexamethasone Sodium Phosphate
Excipient Compatibility in Formulations
The compatibility of an active pharmaceutical ingredient (API) with excipients is a critical factor in the development of stable, effective, and safe dosage forms. For Dexamethasone (B1670325) Sodium Phosphate (B84403), various studies have been conducted to assess its compatibility with a range of commonly used pharmaceutical excipients, primarily for solid oral dosage forms. These investigations often employ thermoanalytical techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), alongside spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) to detect potential physical and chemical interactions.
A notable study investigated the compatibility of dexamethasone with twelve different excipients. While this study focused on dexamethasone, its findings can provide preliminary insights for the sodium phosphate salt. The research utilized binary mixtures (1:1, w/w) of the drug and each excipient. Thermoanalytical results indicated potential heat-induced interactions with certain excipients. Specifically, DTA curves showed signs of interaction with microcrystalline cellulose (B213188) (grades 101 and 102), magnesium stearate, mannitol, and polyvinylpyrrolidone. researchgate.netresearcher.life These interactions were primarily observed under the stress of heating, suggesting that manufacturing processes involving high temperatures should be carefully considered when using these excipients with dexamethasone-related compounds. researchgate.net However, the infrared absorption profile of the drug was largely unaffected by most of the tested excipients, and X-ray diffractograms of the binary mixtures did not reveal any changes to the crystalline state of dexamethasone, indicating that the observed interactions were likely thermally induced rather than indicative of frank incompatibility at room temperature. researchgate.net
Another study focused on the formulation of Dexamethasone Sodium Phosphate in pediatric-friendly solid dosage forms using chocolate and sweet preserves as excipients. This research demonstrated the stability of Dexamethasone Sodium Phosphate in these complex matrices for at least one year. The compatibility was assessed using techniques such as XRD, Differential Scanning Calorimetry (DSC), and FTIR spectroscopy, which showed no significant interactions between the drug and the food-based excipients. mdpi.com
The following interactive table summarizes the findings from compatibility studies of dexamethasone and Dexamethasone Sodium Phosphate with various excipients.
| Excipient | Compatibility with Dexamethasone (Heat-Induced Interaction) | Compatibility with Dexamethasone Sodium Phosphate (Observed) | Analytical Techniques Used | Reference |
| Microcrystalline Cellulose 101 | Potential Interaction | Not Reported | DTA, TGA, FTIR, XRD | researchgate.net |
| Microcrystalline Cellulose 102 | Potential Interaction | Not Reported | DTA, TGA, FTIR, XRD | researchgate.net |
| Magnesium Stearate | Potential Interaction | Not Reported | DTA, TGA, FTIR, XRD | researchgate.net |
| Mannitol | Potential Interaction | Not Reported | DTA, TGA, FTIR, XRD | researchgate.net |
| Polyvinylpyrrolidone | Potential Interaction | Not Reported | DTA, TGA, FTIR, XRD | researchgate.net |
| Chocolate (various types) | Not Reported | Compatible | XRD, DSC, FTIR | mdpi.com |
| Sweet Preserves (Syrup) | Not Reported | Compatible | XRD, DSC, FTIR | mdpi.com |
Crystallization and Solid Form Screening Techniques
The solid-state properties of an API, including its crystalline form, have a profound impact on its physicochemical properties such as solubility, stability, and bioavailability. Dexamethasone Sodium Phosphate is known to exhibit polymorphism, meaning it can exist in different crystalline structures. google.com The investigation and control of these solid forms are crucial aspects of pharmaceutical development.
Different crystallization processes can lead to the formation of various polymorphs of Dexamethasone Sodium Phosphate. google.com Research into its polymorphism has involved reactive crystallization from different solvent systems. globethesis.com The resulting crystalline forms have been characterized using a variety of analytical techniques to elucidate their distinct properties. These techniques include:
Infrared (IR) Spectroscopy: To identify differences in the vibrational modes of the molecule in different crystal lattices. globethesis.com
Differential Scanning Calorimetry (DSC): To determine the melting points and other thermal transitions, which are often unique to each polymorphic form. mdpi.comglobethesis.com
Powder X-ray Diffraction (PXRD): To obtain a fingerprint of the crystalline structure, as each polymorph will have a characteristic diffraction pattern. mdpi.comgoogle.comglobethesis.com
One patented crystallization method for Dexamethasone Sodium Phosphate describes a process that results in a specific crystal form belonging to the orthorhombic crystal system with the Pmc21 space group. google.com The characteristic X-ray powder diffraction pattern of this form exhibits prominent peaks at diffraction angles (2θ) of 4.600, 5.320, 11.340, 13.080, 13.940, 14.500, 16.140, 16.560, 19.220, and 30.120. google.com The preparation method involves dissolving dexamethasone phosphate in an alcohol solvent, reacting it with a sodium hydroxide (B78521) solution to control the pH, and then inducing crystallization by adding a mixed solvent. google.compatsnap.com
Solid form screening is a systematic approach to identify and characterize the different solid forms of a drug substance. For Dexamethasone Sodium Phosphate, this involves techniques such as:
Crystallization from various solvents: As demonstrated in the literature, the choice of solvent is a critical factor in determining the resulting crystal form. globethesis.com
Varying crystallization conditions: Parameters such as temperature, pH, and cooling rate can be manipulated to induce the formation of different polymorphs.
Milling: This technique can be used to generate amorphous forms of a drug or to induce transformations between polymorphic forms.
The following table provides an overview of the techniques used in the solid form research of Dexamethasone Sodium Phosphate.
| Technique | Application in Dexamethasone Sodium Phosphate Research | Key Findings | Reference |
| Reactive Crystallization | Preparation of different crystal forms from various solvents. | Different solvents lead to different crystal systems. | globethesis.com |
| Infrared (IR) Spectroscopy | Characterization of different polymorphic forms. | Used to prove that products from different solvents belong to different crystal systems. | globethesis.com |
| Differential Scanning Calorimetry (DSC) | Thermal analysis of different solid forms and assessment of excipient compatibility. | Used to characterize solid forms and detect heat-induced interactions with excipients. | mdpi.comglobethesis.com |
| Powder X-ray Diffraction (PXRD) | Identification and characterization of crystalline forms. | A specific orthorhombic crystal form has been identified with characteristic diffraction peaks. | mdpi.comgoogle.comglobethesis.com |
| Scanning Electron Microscopy (SEM) | Investigation of the crystal habit (morphology) as influenced by the solvent. | The solvent system affects the external shape of the Dexamethasone Sodium Phosphate crystals. | globethesis.com |
Vi. Analytical Methodologies and Stability Assessment of Dexamethasone Sodium Phosphate
Chromatographic Techniques for Quantification and Purity Analysis
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the analysis of Dexamethasone (B1670325) Sodium Phosphate (B84403). It offers high resolution, sensitivity, and specificity for separating the active pharmaceutical ingredient (API) from its impurities and degradation products.
Reverse-phase HPLC (RP-HPLC) is the most widely applied technique for the analysis of Dexamethasone Sodium Phosphate. Method development involves optimizing various chromatographic parameters to achieve efficient separation and quantification.
Key Chromatographic Parameters:
Stationary Phase: C8 and C18 columns are commonly used, providing a nonpolar stationary phase for the separation of moderately polar compounds like DSP. edu.krdresearchgate.nethalocolumns.compjps.pk
Mobile Phase: A mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier (typically acetonitrile or methanol) is frequently employed. pjps.pknih.gov The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. pjps.pk
Detection: Ultraviolet (UV) detection is standard, with wavelengths typically set between 224 nm and 254 nm for optimal absorbance of DSP. pjps.pkekjo.orgnih.govtpcj.org
Elution Mode: Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis and can achieve run times of less than 15 minutes. edu.krdpjps.pk Gradient elution may be used for more complex separations involving multiple impurities. edu.krdwaters.com
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. edu.krd Validation encompasses testing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. edu.krdpjps.pk
Table 1: Examples of Validated HPLC Method Parameters for Dexamethasone Sodium Phosphate Analysis
| Parameter | Method 1 | Method 2 pjps.pk | Method 3 nih.gov | Method 4 tpcj.org |
|---|---|---|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | Vydac Denali C18 (250 × 4.6 mm, 5 μm) | C18 (250mm X 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile : 0.1% Sodium Dihydrogen Phosphate Monohydrate (50:50) | Phosphate Buffer (pH 6.8) : Acetonitrile (50:50, v/v) | 5 mM Ammonium Acetate Buffer : Acetonitrile : Methanol (43:32:25, v/v) | Acetonitrile : Phosphate Buffer 0.1% (50:50), pH 3.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.9 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 224 nm | 240 nm | 254 nm |
| Retention Time | 2.899 min | 6.47 min | Not Specified | 2.25 min |
| Linearity Range | 15-60 µg/mL | 1-6 µg/mL | 0.5-100 µg/mL | 10.5-23.1 µg/mL |
| LOD | 1.327 µg/mL | 0.023 µg/mL | Not Specified | Not Specified |
| LOQ | 4.425 µg/mL | 0.072 µg/mL | Not Specified | Not Specified |
A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. nih.gov The development of such methods is crucial for assessing the stability of Dexamethasone Sodium Phosphate under various environmental conditions. Forced degradation studies are performed to generate potential degradation products and demonstrate the specificity of the analytical method. nih.govijnrd.org
These studies involve exposing DSP to stress conditions such as:
Acidic Hydrolysis: Treatment with acids (e.g., HCl). researchgate.net
Alkaline Hydrolysis: Treatment with bases (e.g., NaOH). researchgate.net Dexamethasone, a degradation product of DSP, is often observed under these conditions. nih.gov
Oxidation: Exposure to oxidizing agents (e.g., H₂O₂). nih.govresearchgate.net
Thermal Stress: Heating the sample. ijnrd.org
Photolytic Stress: Exposure to light.
A successful stability-indicating method will show a clear separation between the intact DSP peak and the peaks of any degradation products formed under these stress conditions. nih.govresearchgate.netsjf.edu For example, one study showed that significant degradation of DSP occurred under acidic, alkaline, and oxidative conditions after 24 hours, and the resulting degradation products were well-separated from the parent drug peak, thus confirming the method as stability-indicating. nih.govsjf.edu The peak purity of the analyte can be assessed using a photodiode array (PDA) detector to confirm that the main peak is homogeneous and free from co-eluting degradants. nih.gov
Table 2: Summary of Forced Degradation Studies for Dexamethasone Sodium Phosphate
| Stress Condition | Observation | Reference |
|---|---|---|
| Acid Degradation (e.g., 0.1 N HCl) | Formation of degradation products with distinct retention times from the parent drug. | researchgate.net |
| Alkaline Degradation (e.g., 0.1 N NaOH) | Significant degradation observed, with Dexamethasone identified as a primary hydrolytic product. | nih.govresearchgate.net |
| Oxidative Degradation (e.g., 3% H₂O₂) | Significant degradation observed, with clear separation of degradant peaks. | nih.govresearchgate.net |
| Thermal Degradation | Degradation is induced by heating the solution to demonstrate method specificity. | ijnrd.org |
Impurity profiling is the identification and quantification of all potential impurities and degradation products in a drug substance or product. Effective chromatographic separation is essential for this process. The European Pharmacopoeia outlines methods for related substances testing using HPLC. halocolumns.comdrugfuture.com
Common impurities and degradation products associated with Dexamethasone Sodium Phosphate include:
Dexamethasone: The parent alcohol, which is a primary hydrolytic degradation product. nih.govresearchgate.net
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis process. Betamethasone sodium phosphate is a potential related substance. drugfuture.com
Degradation Products: Besides dexamethasone, other degradants can form under stress conditions. One study identified a mixture of the 16α- and 16β-methyl epimers of 9-fluoro-11β-hydroxy-16-methylandrosta-1,4-diene-3,17-dione as significant contaminants in a commercial injection sample. nih.gov Other identified transformation products include 17-oxo-dexamethasone. researchgate.net
HPLC methods, particularly when coupled with mass spectrometry (HPLC-MS), are powerful tools for the structural elucidation of unknown impurities and degradation products. edu.krd This allows for a comprehensive understanding of the degradation pathways of the drug. researchgate.net
Spectroscopic Characterization Methods
FTIR spectroscopy is used to identify the functional groups present in the DSP molecule by measuring the absorption of infrared radiation. The resulting spectrum shows characteristic absorption peaks corresponding to specific molecular vibrations.
For Dexamethasone Sodium Phosphate, key characteristic peaks include:
Carbonyl (C=O) Stretching: Strong absorption bands are observed around 1707, 1666, and 1624 cm⁻¹, which are characteristic of the ketone groups in the steroid ring system. nih.gov
Phosphate (P-O) Stretching: Vibrational peaks in the region of 1299 and 1103 cm⁻¹ are attributed to the phosphate anion group. nih.gov
Carbon-Fluorine (C-F) Deformation: Small peaks around 989 and 891 cm⁻¹ can be assigned to the axial deformation of the C-F group. nih.gov
FTIR can confirm the identity of the bulk drug substance by comparing its spectrum to that of a reference standard. nih.gov It is also used to investigate potential interactions between the drug and excipients in a formulation. nih.gov
Table 3: Characteristic FTIR Absorption Peaks for Dexamethasone Sodium Phosphate nih.gov
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1707, 1666, 1624 | Carbonyl (–C=O) stretching vibrations |
| 1299, 1103 | Phosphate anion (–PO) vibrations |
| 989, 891 | Carbon-Fluorine (–CF) group axial deformation |
NMR spectroscopy is a powerful technique for the complete structural elucidation of Dexamethasone Sodium Phosphate. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen, carbon, and fluorine) within the molecule.
¹H NMR (Proton NMR): This technique provides information on the number and types of protons in the molecule, allowing for the mapping of the steroid backbone. ull.esresearchgate.net
¹³C NMR: This provides information about the carbon skeleton of the molecule. Solid-state NMR studies on the parent compound, dexamethasone, have been used to investigate its structure and dynamics by determining spin-lattice relaxation times and chemical shift anisotropy tensors for each carbon site. rsc.org
¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive tool for analyzing DSP and its metabolites. researchgate.netnih.gov
2D NMR Techniques: Techniques like 2D ROESY can be used to study the spatial proximity of protons, which is useful for determining the three-dimensional structure of DSP in solution and its interaction with other molecules, such as cyclodextrins. ull.es
NMR has been successfully applied to study the penetration and metabolism of DSP in biological samples, where it can simultaneously detect both the prodrug (DSP) and its active metabolite (dexamethasone). researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative determination of Dexamethasone Sodium Phosphate (DSP) in both bulk form and pharmaceutical preparations. nih.govresearchgate.net This method is valued for its simplicity, precision, and accuracy. nih.gov The analysis is typically conducted by scanning a solution of the compound in the ultraviolet range, generally between 200 and 400 nm, to identify the wavelength of maximum absorbance (λmax). nih.govresearchgate.net
Research indicates that the λmax for Dexamethasone Sodium Phosphate is consistently observed at approximately 242.5 nm. nih.gov Other studies have reported a λmax of 242 nm. researchgate.netnih.gov The selection of an appropriate solvent and the control of pH are critical parameters for achieving reliable results. DSP is soluble in phosphate buffer, and a pH of 6 has been identified as suitable for analytical purposes, reportedly yielding higher absorbance values. nih.gov Distilled water has also been successfully employed as a solvent in other validated methods. researchgate.net
The method adheres to the Beer-Lambert law within specific concentration ranges, demonstrating a linear relationship between absorbance and concentration. This linearity has been established for concentrations from 2 to 50 μg/ml and 5 to 25 μg/ml in different studies. nih.govresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for DSP have been estimated at 0.83 μg/ml and 2.5 μg/ml, respectively, with a high regression coefficient (r²) of 0.999, indicating excellent linearity. nih.gov
| Parameter | Reported Value | Source |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | 242.5 nm | nih.gov |
| Wavelength of Maximum Absorbance (λmax) | 242 nm | researchgate.netnih.gov |
| Solvent/Medium | Phosphate Buffer (pH 6) | nih.gov |
| Solvent/Medium | Distilled Water | researchgate.net |
| Linearity Range | 2 - 50 µg/ml | nih.gov |
| Linearity Range | 5 - 25 µg/ml | researchgate.net |
| Regression Coefficient (r²) | 0.999 | nih.gov |
| Limit of Detection (LOD) | 0.83 µg/ml | nih.gov |
| Limit of Quantitation (LOQ) | 2.5 µg/ml | nih.gov |
X-ray Diffraction (XRD) for Solid State Analysis
X-ray Diffraction (XRD) is a crucial technique for the solid-state characterization of Dexamethasone Sodium Phosphate. nih.gov It provides definitive information on the crystalline or amorphous nature of the drug substance. researchgate.netresearchgate.net The XRD pattern of pure DSP powder indicates a crystalline structure. researchgate.net
This methodology is particularly important for assessing the impact of manufacturing processes, such as milling or formulation with excipients, on the physical state of the drug. For instance, studies have shown that milling DSP powder for a short duration did not induce any changes in its crystalline state or polymorphic form, as confirmed by identical XRD patterns before and after the process. researchgate.net However, when co-formulated with various excipients, such as in solid dispersions with chitosan (B1678972) derivatives or chocolates, XRD analysis has revealed a change in the solid state of DSP from crystalline to amorphous. nih.govresearchgate.net This transformation can significantly influence the drug's physical properties and subsequent performance. Therefore, XRD is an essential tool for ensuring the physical stability and consistency of Dexamethasone Sodium Phosphate in its final dosage form. mdpi.com
Thermal Analysis Techniques
Thermal analysis techniques are employed to characterize the thermal properties of Dexamethasone Sodium Phosphate, providing insights into its stability under various temperature conditions.
Differential Scanning Calorimetry (DSC) is utilized to evaluate the thermal properties and stability of DSP, especially when incorporated into various formulations. nih.gov This technique measures the heat flow associated with thermal transitions in the material as a function of temperature. DSC has been used to characterize DSP co-formulated with different types of chocolate, where thermograms were acquired by heating samples from 15 °C to 80 °C at a rate of 10 °C/min under a nitrogen atmosphere. mdpi.com Such analysis is vital for assessing the stability of the active pharmaceutical ingredient during manufacturing processes that involve heating, ensuring that the drug does not undergo degradation or undesirable physical transformations. mdpi.com DSC has also been used to investigate the physical state of dexamethasone phosphate within silicone-based drug delivery systems. researchgate.net
Thermogravimetric Analysis (TGA) is a method used to measure changes in the mass of a sample as a function of temperature or time. For Dexamethasone Sodium Phosphate, TGA has been instrumental in quantifying its water content. nih.gov Studies have shown that DSP powder is exceedingly hygroscopic, and TGA revealed that the "pure" powder obtained from commercial vendors can contain a significant amount of water, approximately 14% by weight (w/w). nih.gov This information is critical for accurate weighing and formulation development, as the presence of water can affect the drug's stability, processing behavior, and final concentration in a dosage form.
Microscopic and Imaging Techniques
Microscopic techniques are fundamental for visualizing the physical characteristics of Dexamethasone Sodium Phosphate, particularly within complex formulations at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the surface morphology and topography of materials containing Dexamethasone Sodium Phosphate. sid.irnih.gov SEM analysis provides detailed visualization of the size, shape, and surface characteristics of various drug delivery systems. azooptics.com For example, it has been used to examine the surface of DSP-loaded chitosan nanoparticles, revealing their structure with and without a hyaluronic acid coating. researchgate.net
Optical Microscopy for Particle Characterization
Optical microscopy is a fundamental technique for the characterization of particulate matter, applicable to particles that are 1 µm and larger. drugfuture.com The lower limit is determined by the resolving power of the microscope, while the upper limit is defined by the practical difficulties in characterizing very large particles. drugfuture.comusp.org This methodology is particularly valuable for characterizing the morphology of non-spherical particles and can serve as a basis for calibrating other, more rapid particle-sizing methods. drugfuture.comusp.org
For the analysis of a drug substance like dexamethasone sodium phosphate, a small quantity of the powder is typically suspended in a suitable medium in which it is insoluble. drugfuture.comusp.org This suspension is then mounted on a glass slide and examined under a microscope. Key characteristics evaluated include:
Particle Size and Distribution: Determining the range and average size of the particles.
Morphology: Observing the shape of the particles (e.g., crystalline, amorphous, irregular).
Crystallinity: Using a polarizing microscope, the birefringence (interference colors) and extinction positions of crystalline particles can be observed as the microscope stage is rotated. drugfuture.com
The microscope must be stable and protected from vibration to ensure accurate measurements. drugfuture.com The selection of magnification, objective numerical aperture, and appropriate illumination are critical for obtaining high-quality images suitable for characterization. drugfuture.com
Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Distribution
Energy-Dispersive X-ray (EDX) Spectroscopy, also known as EDS, is an analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.orgoxinst.com It functions by bombarding a specimen with a high-energy beam of electrons, which excites electrons in the sample's atoms. wikipedia.orgyoutube.com When these excited electrons return to their ground state, they release X-rays with energies characteristic of the specific elements present. wikipedia.orgyoutube.com The EDX spectrometer measures the energy and number of these emitted X-rays to determine the elemental composition of the sample. wikipedia.org
In the context of dexamethasone sodium phosphate, EDX analysis would be employed to:
Confirm Elemental Composition: Verify the presence of the constituent elements: Carbon (C), Oxygen (O), Fluorine (F), Sodium (Na), and Phosphorus (P).
Map Elemental Distribution: Provide a spatial map showing the distribution of these elements across the sample. This is crucial for confirming the homogeneity of the compound and identifying any potential impurities or variations in composition.
Quantitative Analysis: Estimate the relative abundance of each element present in the sample. oxinst.com
EDX is often integrated with Scanning Electron Microscopes (SEM) or Transmission Electron Microscopes (TEM), allowing for elemental analysis with high spatial resolution. oxinst.comnih.gov
Stability Studies and Degradation Pathways
The chemical stability of dexamethasone sodium phosphate is a critical factor for its formulation and storage. The molecule's structure contains functional groups that are susceptible to degradation through pathways such as hydrolysis and oxidation. nih.govrochesterregional.org Therefore, extensive stability studies are necessary to understand the influence of various factors, including pH, the choice of intravenous diluents, and contact with packaging materials. nih.govscispace.com
Hydrolytic and Oxidative Degradation
The chemical structure of dexamethasone sodium phosphate features functional groups that are prone to both acid/base-catalyzed hydrolysis and oxidation. nih.govsjf.edu The phosphate ester linkage is a primary site for hydrolytic cleavage, which would result in the formation of dexamethasone and phosphoric acid. Oxidative degradation can also occur, potentially targeting other parts of the steroid nucleus. researchgate.net
Forced degradation studies, where the drug is exposed to harsh conditions (e.g., strong acids, bases, oxidizing agents), have been used to confirm these degradation pathways. In one such study, significant degradation of over 45% was observed in samples subjected to these conditions for 24 hours, confirming the molecule's susceptibility. nih.gov The resulting degradation products can be effectively separated from the intact drug using stability-indicating high-performance liquid chromatography (HPLC) methods. nih.govijpc.com
pH Influence on Stability
The pH of a solution is a critical parameter governing the stability of dexamethasone sodium phosphate. Significant changes in pH away from the neutral range can accelerate both hydrolysis and oxidation reactions. nih.govsjf.edu To ensure stability, commercially manufactured dexamethasone sodium phosphate injection products are typically formulated at a pH between 7.0 and 8.5, often maintained with a sodium citrate buffer. nih.govscispace.com
When these concentrated injections are diluted for administration, the buffer capacity is significantly reduced, making the solution more susceptible to pH shifts. nih.gov However, studies have shown that even in diluted solutions, the pH remains relatively stable over time. For instance, in admixtures with 0.9% sodium chloride or 5% dextrose, the pH remained within one unit of its initial value over a 14-day period at both room and refrigerated temperatures. nih.govrochesterregional.org
| Diluent | DSP Concentration | Storage Condition | Initial pH | Final pH (Day 14) |
|---|---|---|---|---|
| 0.9% Sodium Chloride | 0.08 mg/mL | Room Temperature | 6.4 - 6.8 | Stable within 1 pH unit |
| 0.9% Sodium Chloride | 0.4 mg/mL | Room Temperature | 6.4 - 6.8 | Stable within 1 pH unit |
| 5% Dextrose | 0.08 mg/mL | Room Temperature | 7.0 - 7.8 | Stable within 1 pH unit |
| 5% Dextrose | 0.4 mg/mL | Room Temperature | 7.0 - 7.8 | Stable within 1 pH unit |
| 0.9% Sodium Chloride | 0.1 mg/mL | 25°C (in syringe) | 6.5 | 6.3 (after 22 days) |
| 0.9% Sodium Chloride | 1 mg/mL | 25°C (in syringe) | 7.3 | 7.2 (after 22 days) |
Compatibility with Diluents and Packaging Materials
The physical and chemical stability of dexamethasone sodium phosphate has been evaluated in common intravenous diluents and packaging materials. Studies have demonstrated that intravenous admixtures of dexamethasone sodium phosphate at concentrations between 0.08 and 0.4 mg/mL are compatible with both 0.9% sodium chloride and 5% dextrose. rochesterregional.orgsjf.edusjf.edu When stored in polyvinylchloride (PVC) bags, these admixtures remain clear, colorless, and free of particulate matter for up to 14 days at both room temperature and under refrigeration. nih.govrochesterregional.orgsjf.edu HPLC analysis confirmed that all samples retained between 94% and 100% of the original drug concentration over the 14-day study period, with no significant degradation products observed. nih.govrochesterregional.orgnih.gov
Concerns about drug loss due to sorption to packaging materials, especially for dilute solutions, have been investigated. nih.gov However, studies using PVC bags have shown minimal loss of potency, indicating good compatibility. nih.govsjf.edu The stability of dexamethasone sodium phosphate has also been confirmed in polypropylene syringes. When reconstituted in 0.9% sodium chloride at concentrations of 0.1 mg/mL and 1 mg/mL and stored in polypropylene syringes at 25°C, the loss in potency was less than 3% after 22 days. ijpc.com
| Concentration | Diluent | Packaging | Storage Temp. | Duration | % Initial Concentration Retained |
|---|---|---|---|---|---|
| 0.08 - 0.4 mg/mL | 0.9% Sodium Chloride | PVC Bag | Room Temp. | 14 Days | 94 - 100% |
| 0.08 - 0.4 mg/mL | 0.9% Sodium Chloride | PVC Bag | Refrigerated | 14 Days | 94 - 100% |
| 0.08 - 0.4 mg/mL | 5% Dextrose | PVC Bag | Room Temp. | 14 Days | 94 - 100% |
| 0.08 - 0.4 mg/mL | 5% Dextrose | PVC Bag | Refrigerated | 14 Days | 94 - 100% |
| 0.1 mg/mL | 0.9% Sodium Chloride | Polypropylene Syringe | 25°C | 22 Days | >97% |
| 1 mg/mL | 0.9% Sodium Chloride | Polypropylene Syringe | 25°C | 22 Days | 99% |
Vii. Computational Approaches in Dexamethasone Sodium Phosphate Research
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used to predict the binding orientation and affinity of a molecule to a target protein. For dexamethasone (B1670325), the primary target is the glucocorticoid receptor (GR). researchgate.netnih.govrcsb.org These studies are crucial for understanding the structural basis of its potent anti-inflammatory activity.
Research has employed molecular docking to investigate the interaction between dexamethasone and the GR. nih.gov These simulations reveal the specific amino acid residues within the receptor's binding site that form key interactions, such as hydrogen bonds, with the dexamethasone molecule. nih.govnih.gov For example, studies have identified residues like ASN564, THR739, GLN642, and ARG611 in the glucocorticoid receptor as being involved in hydrogen bonding with dexamethasone. nih.gov
Beyond its primary target, docking studies have also been used to explore the potential of dexamethasone against other proteins, such as the main protease (Mpro) of SARS-CoV-2 and Interleukin-6 (IL-6), to understand its mechanism in treating severe COVID-19. nih.gov These computational analyses have shown that dexamethasone can bind to these targets, suggesting a multi-faceted mechanism of action. nih.gov Molecular dynamics simulations further complement docking studies by providing insights into the stability of the ligand-receptor complex over time. nih.govum.ac.ir Studies have shown the stability of the dexamethasone-glucocorticoid receptor complex, reinforcing the docking predictions. um.ac.ir
Additionally, computational models have been used to study the interaction of dexamethasone and dexamethasone sodium phosphate (B84403) with cellular membrane models. mdpi.comnih.gov These studies indicate that both forms of the drug can penetrate and alter the mechanical properties of lipid bilayers, with the more hydrophobic dexamethasone showing a higher affinity for the lipid monolayer than the phosphorylated version. nih.govresearchgate.net
| Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Glucocorticoid Receptor (GR) | -14.7 | -147.48 | ASN564, THR739, GLN642, ARG611 |
| SARS-CoV-2 Main Protease (Mpro) | -6.7 | - | ASN142, GLU166, CYS44 |
| Interleukin-6 (IL-6) | -3.6 | - | - |
| Cytochrome P450 3A4 (CYP3A4) | -60.81 (Bond Energy) | - | - |
Data sourced from studies on dexamethasone docking simulations. nih.govum.ac.ir
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For glucocorticoids like dexamethasone, QSAR models are developed to predict their binding affinity to the glucocorticoid receptor based on various molecular descriptors. uni-ruse.bg
QSAR studies on glucocorticoids have identified key molecular features that govern their potency. These models can be used to screen large numbers of potential glucocorticoid ligands in silico, identifying promising candidates for further development. uni-ruse.bg Descriptors found to be important for strong GR binders often relate to the molecule's surface area, such as the van der Waals surface area. uni-ruse.bg For moderate binders, more specific descriptors like the van der Waals partial negative surface area have been shown to be predictive. uni-ruse.bg
The general findings from QSAR studies on corticosteroids indicate that:
A 3-keto-4-ene scaffold is essential for activity. researchgate.net
Halogenation, particularly fluorination, at the 6α and 9α positions tends to enhance glucocorticoid potency. researchgate.net
Substitution at the C-16 position can reduce mineralocorticoid side effects. researchgate.net
These established relationships, often quantified and refined through QSAR modeling, guide the rational design of new steroid derivatives with improved therapeutic profiles.
| Binding Potency | Key Descriptor | Finding |
|---|---|---|
| Strong Binders | Van der Waals Surface Area | Structural variations that decrease the surface area may lead to inactivation as strong binders. uni-ruse.bg |
| Moderate Binders | Van der Waals Partial Negative Surface Area | A specific range for this descriptor was identified that included 86% of moderate binders. uni-ruse.bg |
Findings are based on a QSAR evaluation of a set of 39 steroidal ligands for the glucocorticoid receptor. uni-ruse.bg
Crystal Structure Prediction and Polymorph Screening
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. Dexamethasone sodium phosphate can exist in different crystalline forms, a phenomenon known as polymorphism. globethesis.comgoogle.com Each polymorph can have distinct physicochemical properties.
Computational methods can be used to predict the possible crystal structures of a molecule and to screen for potential polymorphs. While detailed computational prediction studies for dexamethasone sodium phosphate are not widely published, experimental studies have identified and characterized its polymorphs. globethesis.com Research has shown that different crystal forms of dexamethasone sodium phosphate can be prepared by using different solvents during reactive crystallization. globethesis.com These forms have been analyzed using techniques such as powder X-ray diffraction (XRD), infrared (IR) spectroscopy, and differential scanning calorimetry (DSC). globethesis.com
One patented crystal form of dexamethasone sodium phosphate has been characterized in detail. google.comgoogle.com Its crystallographic data, determined through X-ray diffraction, specifies its unit cell parameters and space group, providing a unique fingerprint for this specific solid form. google.comgoogle.com The ability to control the crystallization process to produce a specific, stable polymorph is crucial in pharmaceutical manufacturing to ensure product quality and consistency. globethesis.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pmc21 |
| Unit Cell Parameter (a) | 18.9601 Å |
| Unit Cell Parameter (b) | 16.4263 Å |
| Unit Cell Parameter (c) | 23.5876 Å |
| Unit Cell Angles (α, β, γ) | 90° |
| Unit Cell Volume | 7316.19 ų |
Data from a patented crystal form of dexamethasone sodium phosphate. google.comgoogle.com
Pharmacokinetic/Pharmacodynamic Modeling and Simulation
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling uses mathematical models to describe and predict the time course of a drug's concentration in the body (PK) and its therapeutic effect (PD). Population PK/PD analysis allows for the characterization of drug behavior in a population and the identification of sources of variability.
Numerous studies have developed population PK models for dexamethasone. nih.govduke.edu A common approach is to use a two-compartment model to describe the distribution and elimination of the drug. nih.govresearchgate.netresearchgate.net These models have been applied to data from various populations, including healthy adults, children with obesity, and across different animal species, to understand how factors like body weight and route of administration influence drug disposition. duke.edunih.gov For instance, a population PK analysis in children with obesity showed that a one-compartment model including total body weight as a covariate could characterize dexamethasone's pharmacokinetics. duke.edu
PD models for dexamethasone often link the plasma concentration of the drug to a biomarker response, such as the suppression of cortisol or the change in counts of various immune cells. nih.govnih.gov Indirect response models are frequently used to describe the drug's effect, which may involve the inhibition or stimulation of the production or elimination of a biomarker. nih.govscispace.com These models have been successful in quantifying the sensitivity of various biomarkers to dexamethasone, with cortisol typically being the most sensitive. nih.govscispace.com
| Parameter | Value | Population/Study Context |
|---|---|---|
| Clearance (CL/F) | 9.29 L/h | Healthy Indian Women (IM Dosing) |
| Steady-State Volume of Distribution (Vss/F) | 56.4 L | Healthy Indian Women (IM Dosing) |
| Terminal Half-life (t½) | ~7.5 h | Healthy Indian Women |
| IC₅₀ (Cortisol Suppression) | 0.007 ng/mL | Exercised Horses |
Data compiled from population PK/PD modeling studies. nih.govresearchgate.netnih.gov
Application of Artificial Intelligence and Machine Learning in Drug Discovery and Development
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in pharmaceutical research to analyze complex biological data and make predictions that can guide drug development. researchgate.netrevilico.bio In the context of dexamethasone and other corticosteroids, ML algorithms have been used primarily to predict patient response to therapy. news-medical.netresearchgate.net
Researchers have developed ML models that can predict which patients with conditions like severe asthma or COVID-19 are likely to benefit from systemic corticosteroid treatment. researchgate.netnews-medical.net These models analyze a multitude of clinical variables, such as blood test results and pulmonary function tests, to identify patterns that correlate with treatment response. researchgate.netresearchgate.net For example, a study on COVID-19 patients used algorithms like Decision Tree and XGBoost to predict the need for corticosteroid therapy with accuracies over 80%. researchgate.net Another study developed a model to predict which patients in a post-acute COVID-19 phase would benefit from corticotherapy, with a Decision Tree algorithm achieving a balanced accuracy of 73.52%. researchgate.netmdpi.com
AI has also been applied to medical imaging. nih.gov One study developed an AI model using a U-net framework to recognize imaging features on high-resolution CT scans of patients with idiopathic interstitial pneumonia. nih.gov By quantifying the area of features like ground glass opacities and honeycombing, the model could then predict glucocorticoid sensitivity with high accuracy. nih.gov These approaches represent a move towards precision medicine, where AI can help tailor treatments to individual patients, maximizing efficacy and minimizing potential side effects. news-medical.net
| Algorithm | Condition | Performance Metric | Performance Value |
|---|---|---|---|
| Decision Tree | COVID-19 | Accuracy | 80.68% |
| XGBoost | COVID-19 | Accuracy | 83.44% |
| Decision Tree | Post-acute COVID-19 | Balanced Accuracy | 73.52% |
| Random Forest | Post-acute COVID-19 | Balanced Accuracy | 70.00% |
| K-Nearest Neighbors (KNN) | Idiopathic Interstitial Pneumonia (Imaging) | Accuracy | 0.82 |
| Support Vector Machine (SVM) | Idiopathic Interstitial Pneumonia (Imaging) | Accuracy | 0.80 |
Data from studies applying AI/ML to predict corticosteroid response. researchgate.netresearchgate.netnih.gov
Viii. Future Directions and Emerging Research Areas
Novel Therapeutic Targets and Pathway Identification
While the primary mechanism of action of dexamethasone (B1670325) through the glucocorticoid receptor (GR) is well-established, ongoing research seeks to identify more specific therapeutic targets and signaling pathways to maximize efficacy and minimize adverse effects. The anti-inflammatory effects of dexamethasone are known to involve the attenuation of pro-inflammatory responses and the upregulation of anti-inflammatory elements. worldscientific.comresearchwithrutgers.com
Key research efforts are focused on dissecting its influence on specific inflammatory mediators. Pro-inflammatory cytokines such as interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) have been identified as universal effectors of inflammation that are modulated by dexamethasone. worldscientific.comresearchwithrutgers.com Future studies are aimed at understanding the intricate downstream effects of this modulation. For instance, research in rotator cuff tenocytes stimulated with TNF-α has explored the nuanced role of dexamethasone on the NF-κB signal pathway, a central mediator of inflammation. researchgate.net Such studies aim to clarify whether dexamethasone universally inhibits inflammatory pathways or if its effects are context-dependent, potentially even facilitating certain signaling components under specific conditions. researchgate.net Identifying these novel interactions could lead to more targeted therapeutic strategies, potentially in combination with monoclonal antibodies against targets like IL-1 or TNF-α for more effective long-term control of inflammatory diseases. worldscientific.comresearchwithrutgers.com
| Research Focus | Investigated Pathway/Target | Potential Implication |
| Inflammatory Disease | Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α) worldscientific.comresearchwithrutgers.com | Development of combination therapies for enhanced anti-inflammatory effects. |
| Rotator Cuff Tears | NF-κB Signal Pathway (p65, p50, p52 subunits) researchgate.net | Refined understanding of dexamethasone's mechanism in specific tissue inflammation. |
| General Inflammation | Glucocorticoid Receptor (GR) non-genomic effects | Elucidation of rapid, transcription-independent anti-inflammatory actions. |
Advanced Preclinical Models for Disease Mimicry
To better predict the effects of dexamethasone sodium sulfate (B86663) in humans, researchers are moving beyond traditional 2D cell cultures and animal models, which often fail to replicate the complexity of human physiology and disease. mdpi.com Advanced preclinical models that more accurately mimic human tissues are becoming crucial for drug development and mechanistic studies. mdpi.com
Organ-on-a-chip (OOC) platforms are at the forefront of this shift. These microfluidic devices culture human cells in a 3D microenvironment that simulates the physiological and mechanical conditions of a specific organ. nih.govmdpi.comresearchgate.net OOCs allow for the study of drug effects on functional units of organs like the liver, kidney, or bone. nih.govmdpi.com For example, a steroid-induced osteonecrosis model has been established using an OOC platform to study the effects of dexamethasone on bone microvascular endothelial cells (BMECs), providing a more accurate way to observe cellular responses and pathogenesis compared to standard culture dishes. nih.gov These models bridge the gap between simple in vitro assays and complex in vivo studies, offering a more human-relevant context for evaluating drug efficacy and toxicity. hubspotusercontent-eu1.net
Other advanced models include 3D cell cultures such as organoids and spheroids, and the development of 'humanized mice' , which can more accurately model human immune responses to therapeutics. mdpi.com These models are critical for improving the translation of preclinical findings to clinical success. mdpi.com
| Model Type | Description | Application in Dexamethasone Research |
| Organ-on-a-Chip (OOC) | Microfluidic devices that recreate the physiological environment of human organs. mdpi.comresearchgate.net | Modeling steroid-induced osteonecrosis by observing dexamethasone's effect on bone microvascular endothelial cells. nih.gov |
| 3D Cell Cultures (Organoids/Spheroids) | Self-organizing three-dimensional cell cultures that mimic organ structure and function. | Investigating tissue-specific responses to dexamethasone in a more physiologically relevant context than 2D cultures. |
| Humanized Mice | Mice engrafted with human cells or genes to better replicate the human immune system. mdpi.com | Evaluating the immunomodulatory effects of dexamethasone with greater accuracy for human responses. mdpi.com |
Integration of Multi-Omics Data in Mechanistic Studies (e.g., Transcriptomics, Proteomics, Metabolomics)
A systemic approach integrating multiple layers of biological data—known as multi-omics—is providing unprecedented insights into the mechanisms of dexamethasone action. nih.gov By combining data from transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), researchers can construct a more comprehensive picture of the cellular response to the drug. tum.demdpi.com
Multi-omics studies have been used to define the landscape of dexamethasone-responsive genes across various cancers, integrating data on the transcriptome, mutations, copy number variations (CNV), and methylation. nih.govnih.gov Such analyses have revealed that dexamethasone can associate with the cancer microenvironment and may promote innate immunity. nih.gov
In other contexts, combining proteomics and metabolomics has been used to compare the anti-inflammatory effects of dexamethasone to other compounds. For example, studies in human umbilical vein endothelial cells (HUVECs) showed that dexamethasone treatment down-regulated the secretion of inflammatory cytokines and chemokines (proteomics) and also affected the levels of metabolites like diacyl and acyl alkyl phosphatidylcholines (metabolomics). nih.gov Similarly, metabolomic studies in rats have shown that chronic dexamethasone administration causes significant perturbations in the metabolic profiles of the brain, skeletal muscle, liver, kidney, and heart, affecting pathways from amino acid metabolism to neurotransmitter synthesis. nih.gov This integrated approach is crucial for identifying biomarkers and understanding the complex, system-wide effects of dexamethasone. nih.govtum.de
| Omics Type | Focus of Study | Key Findings Related to Dexamethasone |
| Transcriptomics | Gene expression changes | Dexamethasone-responsive genes are often transcriptionally down-regulated in cancer. nih.govnih.gov |
| Proteomics | Protein expression and secretion | Dexamethasone rescues matrix breakdown by reducing catabolic factors in cartilage injury models. nih.gov It also down-regulates secreted inflammatory cytokines like IL-6 and IL-8. nih.gov |
| Metabolomics | Changes in metabolite levels | Chronic dexamethasone use significantly alters metabolic pathways in various organs, including the brain, liver, and muscle. nih.gov |
| Multi-Omics Integration | Combined analysis of multiple datasets | Provides a systems-level view of dexamethasone's impact on cancer hallmarks and the tumor microenvironment. nih.govnih.gov |
Sustainable Synthesis and Green Chemistry Approaches
The pharmaceutical industry is increasingly focusing on sustainable manufacturing processes to reduce environmental impact. For complex molecules like steroids, this involves adopting principles of "green chemistry." researchgate.netmdpi.com These approaches aim to use less hazardous reagents, reduce waste, and improve energy efficiency compared to traditional chemical synthesis routes. researchgate.net
Key green chemistry strategies applicable to the synthesis of dexamethasone sodium sulfate include:
Biocatalysis and Microbial Transformations: Utilizing microorganisms or isolated enzymes to perform specific, stereoselective chemical reactions under mild, aqueous conditions. mdpi.comresearchgate.net This method is often more cost-effective and environmentally friendly than conventional chemical methods. researchgate.net For instance, microbial transformation has become a dominant strategy for producing steroid drug intermediates from readily available sterols. researchgate.netmdpi.com
Heterogeneous Catalysis: Using solid catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.netresearchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like ionic liquids or even water. researchgate.net
Microwave-Assisted Synthesis: Employing microwave technology to accelerate reactions, often leading to higher yields and shorter reaction times with less energy consumption. researchgate.netresearchgate.net
These sustainable methods are crucial for the future of steroid production, offering pathways to synthesize compounds like this compound more efficiently and with a reduced environmental footprint. researchgate.netmdpi.com
Process Analytical Technology (PAT) and Quality by Design (QbD) in Manufacturing Research
Modern pharmaceutical manufacturing is shifting from a paradigm of "testing quality in" to "building quality in" by design. sartorius.commastercontrol.com This is achieved through the implementation of Quality by Design (QbD) and Process Analytical Technology (PAT) frameworks, as encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA). mt.comresearchgate.net
Quality by Design (QbD) is a systematic approach to drug development that begins with predefined objectives and emphasizes product and process understanding and control based on science and risk management. sartorius.comnih.gov The core elements of QbD include:
Defining a Quality Target Product Profile (QTPP). nih.gov
Identifying Critical Quality Attributes (CQAs) of the final product. nih.gov
Understanding how Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) affect the CQAs. nih.gov
Establishing a robust control strategy to ensure consistent product quality. nih.gov
Process Analytical Technology (PAT) is a key enabler of QbD. It is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comresearchgate.net Instead of relying solely on end-product testing, PAT utilizes online and in-line analytical tools (e.g., near-infrared or Raman spectroscopy) to monitor the process in real-time. globalresearchonline.netnih.gov This allows for immediate adjustments to be made during manufacturing, ensuring the final product meets the predefined quality standards consistently. globalresearchonline.net The integration of PAT and QbD into the manufacturing of this compound aims to enhance process robustness, reduce batch-to-batch variability, and ensure the highest product quality. nih.gove-bookshelf.de
| Concept | Definition | Goal in this compound Manufacturing |
| Quality by Design (QbD) | A systematic, science-based approach to development that builds quality into the product and process. sartorius.comnih.gov | To ensure that the final drug product consistently meets its quality targets by thoroughly understanding and controlling the manufacturing process. |
| Process Analytical Technology (PAT) | A system for real-time monitoring and control of the manufacturing process using integrated analytical tools. mt.comresearchgate.net | To monitor critical process parameters in real-time, allowing for adjustments that prevent deviations and ensure consistent product purity and performance. |
Q & A
Q. What are the standard chromatographic methods for quantifying dexamethasone sodium phosphate in pharmaceutical formulations?
-
Methodology : The USP monograph outlines a validated HPLC procedure using a C18 column (L1 packing) with UV detection at 242 nm. The assay involves dissolving the sample in a diluent (acetonitrile:water, 25:75), comparing peak responses to a reference standard, and calculating purity using the formula:
where is the standard concentration, and are the test/standard peak ratios. System suitability requires a retention time of \sim15.4 min for dexamethasone phosphate .
Q. What methodologies are recommended for assessing the chromatographic purity of dexamethasone sodium phosphate?
- Methodology : Chromatographic purity testing involves gradient elution to separate degradation products. The USP specifies limits for related substances (e.g., dexamethasone) using HPLC with a mobile phase of phosphate buffer and methanol. Quantification requires ≤1.0% impurity, calculated via peak area normalization .
Q. What in vitro dissolution testing conditions are specified by regulatory agencies for dexamethasone formulations?
- Methodology : For intravitreal implants, the FDA recommends a reciprocating basket apparatus (50 mesh) at 30 cycles/min in phosphate-buffered saline with 0.05 g/L SDS at 45°C. Sampling occurs at intervals up to 240 hours to model sustained release .
Q. What safety protocols are critical when handling dexamethasone sodium phosphate in laboratory settings?
- Methodology : Use PPE (gloves, lab coat, eye protection) to avoid inhalation or skin contact. In case of exposure, rinse thoroughly and consult a physician. Safety data sheets (SDS) emphasize storing the compound in a dry, cool environment, segregated from incompatible substances .
Advanced Research Questions
Q. How can artificial neural networks (ANNs) optimize electrophoretic separation parameters for dexamethasone sodium phosphate analysis?
- Methodology : ANNs with a "2-10-4" structure (input-hidden-output layers) trained via backpropagation can model the relationship between buffer pH, SDS concentration, and migration time. Validation metrics (R > 0.98, RMSE < 0.5) confirm predictive accuracy. Optimal MEKC conditions include 20 mM borate buffer (pH 9.5) with 30 mM SDS, achieving baseline separation of dexamethasone, creatinine, and propylparaben in <5 minutes .
Q. What stability-indicating methods validate beyond-use dates for compounded dexamethasone sodium phosphate injections?
- Methodology : A stability-indicating HPLC method monitors degradation under stress conditions (heat, light, pH extremes). The USP-proposed monograph for compounded injections uses a Luna C18(2) column and requires ≤10% degradation over 30 days at 25°C. Accelerated studies at 40°C inform shelf-life extrapolation .
Q. How should researchers resolve contradictions in stability data across studies through systematic reviews?
- Methodology : Follow COSMOS-E guidelines:
- Define a focused research question (e.g., "Does pH affect dexamethasone sodium phosphate degradation kinetics?").
- Conduct a literature search across EMBASE, PubMed, and Scopus using terms like "dexamethasone stability AND pH."
- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies with ICH-compliant methods).
- Perform meta-analysis using random-effects models to account for heterogeneity in study designs (e.g., cohort vs. case-control) .
Q. What advanced techniques improve detection limits for trace impurities in dexamethasone sodium phosphate?
- Methodology : High-resolution mass spectrometry (HR-MS) coupled with ion mobility separation enhances specificity. For example, HR-ToF-AMS distinguishes sulfate (, m/z 79.96) from organic fragments, enabling quantification of impurities at <0.1% levels. Calibration curves using spiked samples validate linearity (R² > 0.999) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
